Product packaging for rac Indapamide-d3(Cat. No.:)

rac Indapamide-d3

Cat. No.: B12428727
M. Wt: 368.9 g/mol
InChI Key: NDDAHWYSQHTHNT-FIBGUPNXSA-N
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Description

Rac Indapamide-d3 is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 368.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O3S B12428727 rac Indapamide-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

368.9 g/mol

IUPAC Name

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3

InChI Key

NDDAHWYSQHTHNT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of rac-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation and characterization of racemic Indapamide-d3. While a formal de novo structure elucidation of this specific deuterated analog is not extensively published, its structural confirmation relies on the well-established chemistry of Indapamide and the analytical principles of isotope labeling. Rac-Indapamide-d3 serves as a crucial internal standard in bioanalytical methods for the quantification of Indapamide, a widely used antihypertensive and diuretic drug.[1][2] Its synthesis involves the incorporation of three deuterium atoms onto the methyl group of the indoline moiety. This guide will detail the analytical techniques used to confirm its structure, predict its spectroscopic properties, and outline its application in quantitative analysis.

Proposed Synthesis of rac-Indapamide-d3

The synthesis of rac-Indapamide-d3 can be logically inferred from the established synthesis of Indapamide. The key step is the introduction of the deuterated methyl group, which is accomplished by using a deuterated starting material. A plausible synthetic route is a two-step process starting with the synthesis of the deuterated precursor, 2-(methyl-d3)-indoline, followed by its condensation with 4-chloro-3-sulfamoylbenzoyl chloride.

Step 1: Synthesis of 2-(methyl-d3)-indoline

The synthesis of the deuterated indoline precursor can be achieved through the alkylation of indole with deuterated methyl iodide (CD3I), followed by reduction.

  • Reaction: Indole is first N-protected, then reacted with a strong base like sodium hydride (NaH) to form the indolide anion. This anion is then quenched with deuterated methyl iodide (CD3I) to introduce the trideuteromethyl group at the 2-position. Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium cyanoborohydride (NaBH3CN) in an acidic medium, would yield the desired 2-(methyl-d3)-indoline.

Step 2: Condensation to form rac-Indapamide-d3

The final step involves the acylation of the synthesized 2-(methyl-d3)-indoline with 4-chloro-3-sulfamoylbenzoyl chloride.

  • Reaction: 2-(methyl-d3)-indoline is reacted with 4-chloro-3-sulfamoylbenzoyl chloride in the presence of a base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction forms the amide bond, yielding the final product, rac-Indapamide-d3.

G cluster_0 Step 1: Synthesis of 2-(methyl-d3)-indoline cluster_1 Step 2: Condensation Indole Indole N-Protected_Indole N-Protected_Indole Indole->N-Protected_Indole Protection Indolide_Anion Indolide_Anion N-Protected_Indole->Indolide_Anion NaH 2-(methyl-d3)-N-Protected_Indole 2-(methyl-d3)-N-Protected_Indole Indolide_Anion->2-(methyl-d3)-N-Protected_Indole + CD3I 2-(methyl-d3)-indoline 2-(methyl-d3)-indoline 2-(methyl-d3)-N-Protected_Indole->2-(methyl-d3)-indoline Reduction & Deprotection rac-Indapamide-d3 rac-Indapamide-d3 2-(methyl-d3)-indoline->rac-Indapamide-d3 Acylation in base CD3I CD3I 4-chloro-3-sulfamoylbenzoic_acid 4-chloro-3-sulfamoylbenzoic_acid 4-chloro-3-sulfamoylbenzoyl_chloride 4-chloro-3-sulfamoylbenzoyl_chloride 4-chloro-3-sulfamoylbenzoic_acid->4-chloro-3-sulfamoylbenzoyl_chloride + SOCl2 4-chloro-3-sulfamoylbenzoyl_chloride->rac-Indapamide-d3 SOCl2 SOCl2

Proposed Synthesis of rac-Indapamide-d3

Structural Characterization

The structural identity of rac-Indapamide-d3 is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide definitive evidence of the molecular weight and the specific location of the deuterium labels.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium atoms by measuring the molecular weight of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Indapamide and its deuterated internal standard is as follows:

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Synergi Polar RP, 50 x 4.6 mm, 4 µm).[3]

    • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer, such as 5 mM ammonium acetate with 1 mM formic acid.[3]

    • Flow Rate: Approximately 1 mL/min.[3]

    • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for Indapamide.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Data Presentation: Mass Spectrometry

The key identifying feature in the mass spectrum of rac-Indapamide-d3 is a mass shift of +3 atomic mass units (amu) compared to unlabeled Indapamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M-H]⁻Product Ion (m/z)
IndapamideC₁₆H₁₆ClN₃O₃S365.83364.0188.9
rac-Indapamide-d3C₁₆H₁₃D₃ClN₃O₃S368.85367.0188.9

Data sourced from LC-MS/MS bioanalytical methods.

Fragmentation Pathway

The fragmentation of Indapamide in negative ESI mode primarily involves the cleavage of the amide bond. The consistent product ion at m/z 188.9 for both the labeled and unlabeled compound confirms that the deuterium atoms are not on the 4-chloro-3-sulfamoylbenzoyl moiety.

G Indapamide_M-H Indapamide [M-H]⁻ m/z 364.0 Fragment_1 Product Ion m/z 188.9 (4-chloro-3-sulfamoylbenzoate) Indapamide_M-H->Fragment_1 CID Fragment_2 Neutral Loss (2-methylindoline) Indapamide_M-H->Fragment_2 Indapamide-d3_M-H Indapamide-d3 [M-H]⁻ m/z 367.0 Indapamide-d3_M-H->Fragment_1 CID Fragment_3 Neutral Loss (2-(methyl-d3)indoline) Indapamide-d3_M-H->Fragment_3

MS/MS Fragmentation of Indapamide and Indapamide-d3
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For rac-Indapamide-d3, ¹H NMR and ¹³C NMR are used to confirm the overall structure and pinpoint the location of the deuterium atoms.

Expected Spectral Changes

  • ¹H NMR: The most significant change in the ¹H NMR spectrum of rac-Indapamide-d3 compared to Indapamide is the disappearance of the signal corresponding to the methyl protons. This provides direct evidence of deuteration at this position.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet (typically a triplet for a CD₃ group) due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding CH₃ group in Indapamide.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key functional groups in Indapamide and the predicted changes for rac-Indapamide-d3.

GroupIndapamide ¹H δ (ppm)rac-Indapamide-d3 ¹H δ (ppm)Indapamide ¹³C δ (ppm)rac-Indapamide-d3 ¹³C δ (ppm)
-CH₃~1.2 (doublet)Absent~18~17.5 (multiplet)
Indoline CH~4.2 (multiplet)~4.2 (multiplet)~58~58
Indoline CH₂~2.7, ~3.2 (multiplets)~2.7, ~3.2 (multiplets)~35~35
Aromatic H's6.8 - 8.5 (multiplets)6.8 - 8.5 (multiplets)110 - 150110 - 150

Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions.

Application in Bioanalytical Methods

The primary application of rac-Indapamide-d3 is as an internal standard for the quantification of Indapamide in biological matrices such as plasma and whole blood. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatography, and instrument response.

Experimental Workflow: Bioanalytical Quantification

G Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with rac-Indapamide-d3 (IS) Biological_Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Bioanalytical Workflow using rac-Indapamide-d3

Metabolic Fate of Indapamide

Understanding the metabolism of Indapamide is crucial in drug development and for interpreting pharmacokinetic data. Indapamide is extensively metabolized in the liver, with the primary routes being hydroxylation and dehydrogenation, mainly mediated by the CYP3A4 enzyme. The deuteration on the methyl group of rac-Indapamide-d3 is not at a primary site of metabolism, and therefore it is expected to co-elute with and behave chromatographically identically to the unlabeled drug, making it an ideal internal standard.

G Indapamide Indapamide M1 M1 (Hydroxylated) Indapamide->M1 Hydroxylation M5 M5 (Dehydrogenated) Indapamide->M5 Dehydrogenation M3 M3 M1->M3 Dehydrogenation M4 M4 M5->M4 Oxidation M2 M2 M3->M2 Oxidation M4->M2 Hydroxylation CYP3A4 CYP3A4 CYP3A4->Indapamide

Simplified Metabolic Pathway of Indapamide

Conclusion

The structural elucidation of rac-Indapamide-d3 is fundamentally based on the established structure of Indapamide and the predictable spectroscopic consequences of deuterium labeling. Mass spectrometry confirms the incorporation of three deuterium atoms, while NMR spectroscopy verifies their specific location on the methyl group of the indoline ring. As a stable isotope-labeled internal standard, rac-Indapamide-d3 is indispensable for the accurate and precise quantification of Indapamide in pharmacokinetic and bioequivalence studies, underpinning its critical role in drug development and clinical research.

References

An In-depth Technical Guide to the Synthesis and Characterization of rac-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Indapamide-d3. This deuterated analog of Indapamide, a widely used antihypertensive and diuretic drug, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies employing mass spectrometry-based detection. This document outlines a plausible synthetic route, detailed analytical methodologies for characterization, and presents key analytical data in a structured format.

Synthesis of rac-Indapamide-d3

The synthesis of rac-Indapamide-d3 involves a multi-step process culminating in the coupling of a deuterated indoline precursor with a chlorosulfamoyl benzoic acid derivative. The key strategic element is the introduction of the deuterium label at the 2-methyl position of the indoline ring.

Synthetic Pathway

The overall synthetic pathway can be visualized as a three-stage process: deuteration of the starting material, formation of the key aminomethylindoline intermediate, and the final coupling reaction.

Synthesis_Pathway cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Formation of Deuterated Intermediate cluster_2 Stage 3: Final Coupling 2-Methylindole 2-Methylindole 2-Methylindole-d3 2-Methylindole-d3 2-Methylindole->2-Methylindole-d3 CD3CO2D 2-Methylindoline-d3 2-Methylindoline-d3 2-Methylindole-d3->2-Methylindoline-d3 Reduction 1-Amino-2-methylindoline-d3 1-Amino-2-methylindoline-d3 2-Methylindoline-d3->1-Amino-2-methylindoline-d3 1. NaNO2, HCl 2. Zn, NH4OH rac-Indapamide-d3 rac-Indapamide-d3 1-Amino-2-methylindoline-d3->rac-Indapamide-d3 4-Chloro-3-sulfamoylbenzoyl_chloride 4-Chloro-3-sulfamoylbenzoyl_chloride 4-Chloro-3-sulfamoylbenzoyl_chloride->rac-Indapamide-d3 Triethylamine Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized rac-Indapamide-d3 NMR NMR Spectroscopy (1H and 13C) Synthesized_Product->NMR Structural Confirmation & Isotopic Enrichment MS Mass Spectrometry (ESI-MS/MS) Synthesized_Product->MS Molecular Weight & Fragmentation Pattern HPLC HPLC-UV Synthesized_Product->HPLC Purity Assessment

A Comprehensive Technical Guide to rac Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of rac Indapamide-d3, the deuterated analog of Indapamide. Indapamide is a thiazide-like diuretic and antihypertensive agent utilized in the management of hypertension and edema associated with congestive heart failure.[1][2][3] The incorporation of deuterium in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of Indapamide in biological matrices.[4][5] This guide will cover its chemical properties, synthesis, mechanism of action, and analytical applications, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Indapamide where three hydrogen atoms on the methyl group of the indoline ring are replaced by deuterium atoms.

PropertyValueReference
CAS Number 1217052-38-4[CAS Registry Number]
Molecular Formula C₁₆H₁₃D₃ClN₃O₃S
Molecular Weight 368.85 g/mol
Appearance Crystalline Solid
Synonyms 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3

Synthesis of this compound

A plausible synthetic approach would involve the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 2-(methyl-d3)-2,3-dihydro-1H-indole. The deuterated indoline intermediate could be prepared using a deuterated methylating agent, such as iodomethane-d3, in the synthesis of the indoline ring system.

Alternatively, H/D exchange reactions on Indapamide or a late-stage synthetic intermediate could be employed, although this might result in lower and less specific deuterium incorporation. Common methods for deuterium labeling include:

  • Reductive amination with a deuterated reducing agent.

  • Alkylation with a deuterated alkyl halide.

  • Catalytic H/D exchange using a deuterium source like D₂O.

A general workflow for a potential synthesis is outlined below.

G cluster_synthesis Potential Synthesis Workflow for this compound start Indoline Precursor step1 Deuteromethylation (e.g., with CD3I) start->step1 Step 1 intermediate 2-(methyl-d3)-2,3-dihydro-1H-indole step1->intermediate step2 Condensation Reaction intermediate->step2 reagent 4-chloro-3-sulfamoylbenzoyl chloride reagent->step2 product This compound step2->product Step 2

Caption: A potential synthetic workflow for this compound.

Mechanism of Action of Indapamide

Indapamide exerts its therapeutic effects through a dual mechanism of action: as a diuretic and as a vasodilator.

Diuretic Effect

Indapamide's primary diuretic action occurs in the distal convoluted tubule of the nephron. It inhibits the Na⁺/Cl⁻ cotransporter, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to increased excretion of sodium, chloride, and consequently water, resulting in a reduction in extracellular fluid and plasma volume.

G cluster_diuretic Diuretic Mechanism of Indapamide indapamide Indapamide inhibition Inhibition indapamide->inhibition dct Distal Convoluted Tubule nacl_symporter Na+/Cl- Cotransporter nacl_symporter->inhibition na_cl_reabsorption Decreased Na+ and Cl- Reabsorption inhibition->na_cl_reabsorption na_cl_excretion Increased Na+ and Cl- Excretion na_cl_reabsorption->na_cl_excretion water_excretion Increased Water Excretion (Diuresis) na_cl_excretion->water_excretion volume_reduction Reduced Plasma and Extracellular Fluid Volume water_excretion->volume_reduction bp_reduction Decreased Blood Pressure volume_reduction->bp_reduction

Caption: Signaling pathway of Indapamide's diuretic action.

Vasodilatory Effect

In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular smooth muscle, which contributes to its antihypertensive action. This effect is believed to be mediated by the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle. This results in a reduction of peripheral vascular resistance.

G cluster_vasodilator Vasodilatory Mechanism of Indapamide indapamide Indapamide modulation Modulation indapamide->modulation vsmc Vascular Smooth Muscle Cells ca_channels Calcium Ion Channels ca_channels->modulation ca_influx Decreased Intracellular Calcium Influx modulation->ca_influx relaxation Muscle Relaxation ca_influx->relaxation vasodilation Vasodilation relaxation->vasodilation pvr_reduction Reduced Peripheral Vascular Resistance vasodilation->pvr_reduction bp_reduction Decreased Blood Pressure pvr_reduction->bp_reduction

Caption: Signaling pathway of Indapamide's vasodilatory action.

Quantitative Data from Clinical Studies

Numerous clinical trials have demonstrated the efficacy of Indapamide in lowering blood pressure. The following tables summarize key quantitative findings.

Table 1: Dose-Response Effect of Indapamide on Blood Pressure

Daily DoseMean Diastolic BP Reduction (mmHg)Mean Systolic BP Reduction (mmHg)Reference
1.0 mg~6~13
2.5 mg15-
5.0 mg16-

Table 2: Efficacy of Indapamide in Hypertensive Patients

Study PopulationTreatmentDurationMean BP Reduction (Systolic/Diastolic mmHg)Reference
981 patients with essential hypertension2.5 mg/day Indapamide16 weeks29 / 17
85 patients2.5 mg/day Indapamide4 months26 / 17

Experimental Protocols: Quantification of Indapamide using this compound

This compound is primarily used as an internal standard in the quantification of Indapamide in biological samples, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction
  • To a 1.0 mL aliquot of the biological sample (e.g., whole blood, plasma), add a known concentration of this compound solution as the internal standard.

  • Vortex the sample to ensure thorough mixing.

  • Perform liquid-liquid extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

A validated LC-MS/MS method for the quantitation of Indapamide in human whole blood is as follows:

  • LC Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)

  • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Run Time: 3.0 min

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Mass Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9

    • This compound (IS): m/z 367.0 → m/z 188.9

  • Calibration Range: 0.25-50 ng/mL

This method has been shown to be precise and accurate, with recovery rates greater than 80% for both Indapamide and the internal standard.

G cluster_workflow Analytical Workflow for Indapamide Quantification sample Biological Sample (e.g., Whole Blood) add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification lc_ms->quantification

Caption: Experimental workflow for the quantification of Indapamide.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Indapamide. Its use as an internal standard allows for accurate and precise quantification of the drug in biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. Understanding the dual mechanism of action of Indapamide, encompassing both diuretic and vasodilatory effects, provides a comprehensive picture of its therapeutic efficacy in treating hypertension. The data and protocols presented in this guide offer a solid foundation for further research and development involving this important pharmaceutical compound.

References

rac Indapamide-d3 molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to rac-Indapamide-d3

Abstract

This technical guide provides a comprehensive overview of rac-Indapamide-d3, the deuterated analog of the antihypertensive drug Indapamide. It is intended for researchers, scientists, and professionals in drug development. This document covers the fundamental physicochemical properties, mechanism of action, and detailed experimental applications of rac-Indapamide-d3, with a focus on its role as an internal standard in quantitative analysis. All quantitative data is presented in structured tables, and key processes are visualized using high-contrast, specified diagrams.

Physicochemical Properties

rac-Indapamide-d3 is the stable isotope-labeled version of Indapamide, a thiazide-like diuretic used in the treatment of hypertension and edema.[1][2] The deuterium labeling makes it an ideal internal standard for quantification of Indapamide in biological matrices using mass spectrometry.[3]

The core physicochemical properties of both the labeled and unlabeled compounds are summarized below for direct comparison.

Propertyrac-Indapamide-d3Indapamide (unlabeled)
Synonyms (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3[4][]4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide; Lozol; Natrilix
Molecular Formula C₁₆H₁₃D₃ClN₃O₃SC₁₆H₁₆ClN₃O₃S
Molecular Weight 368.85 g/mol 365.83 g/mol
CAS Number 1217052-38-426807-65-8
Appearance Off-White to Pale Orange SolidCrystalline Solid
Purity Typically >95% (HPLC), ≥99% atom DN/A
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)N/A
Storage Store at -20°C under an inert atmosphereN/A

Mechanism of Action of Indapamide

Indapamide exerts its antihypertensive effects through a dual mechanism involving both diuretic and direct vascular actions.

  • Diuretic Action : Indapamide acts on the distal convoluted tubule in the nephrons of the kidney. It inhibits the Na+/Cl- cotransporter, which reduces the reabsorption of sodium and chloride ions into the bloodstream. This leads to increased excretion of water and electrolytes, subsequently reducing plasma volume, venous return, and cardiac output, which contributes to a decrease in blood pressure.

  • Vascular Action : Unlike traditional thiazide diuretics, Indapamide also has a direct vasodilatory effect on vascular smooth muscle. This action is believed to involve the modulation of calcium ion influx, leading to the relaxation of blood vessels and a reduction in peripheral vascular resistance.

Indapamide_Mechanism cluster_kidney Renal (Diuretic) Action cluster_vessel Vascular Action Indapamide Indapamide DCT Distal Convoluted Tubule Indapamide->DCT Na_Cl_Symporter Na+/Cl- Symporter Indapamide->Na_Cl_Symporter Inhibits DCT->Na_Cl_Symporter Acts on Reabsorption Reduced Na+ & Cl- Reabsorption Na_Cl_Symporter->Reabsorption Diuresis Increased Diuresis (Water & Salt Excretion) Reabsorption->Diuresis BloodVolume Reduced Blood Volume Diuresis->BloodVolume BloodPressure Lowered Blood Pressure BloodVolume->BloodPressure Indapamide_V Indapamide VSM Vascular Smooth Muscle Indapamide_V->VSM Ca_Channel Ca2+ Ion Influx Indapamide_V->Ca_Channel Inhibits VSM->Ca_Channel Modulates Vasodilation Vasodilation Ca_Channel->Vasodilation PVR Reduced Peripheral Vascular Resistance Vasodilation->PVR PVR->BloodPressure

Dual antihypertensive mechanism of action for Indapamide.

Experimental Protocols

General Synthesis Outline

The synthesis of Indapamide generally involves the condensation of two key precursors. A common method is described in patent literature.

Protocol:

  • Precursor Preparation : The synthesis starts with 4-chloro-3-sulfamoylbenzoic acid and N-amino-2-methylindoline hydrochloride.

  • Reaction Setup : N-amino-2-methylindoline hydrochloride is dissolved in an aprotic organic solvent (e.g., dichloromethane, tetrahydrofuran). Triethylamine is added dropwise under stirring to neutralize the hydrochloride.

  • Condensation : 4-chloro-3-sulfamoylbenzoic acid is added to the mixture, followed by a dehydrating condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Reaction Conditions : The reaction proceeds at a low temperature, typically between 0-20°C, for 2 to 20 hours to yield the crude Indapamide product.

  • Purification : The crude product is then purified, commonly through recrystallization from an isopropanol-water system, to obtain the final Indapamide product.

Note: The synthesis of rac-Indapamide-d3 would follow a similar pathway, utilizing a deuterated version of the 2-methylindoline precursor.

Application in Quantitative Analysis (LC-MS/MS)

rac-Indapamide-d3 serves as an excellent internal standard for the accurate quantification of Indapamide in biological samples (e.g., plasma, urine) during pharmacokinetic or bioequivalence studies. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for distinct detection by a mass spectrometer.

Methodology:

  • Sample Preparation :

    • A known concentration of rac-Indapamide-d3 (internal standard) is spiked into all samples (plasma, standards, and quality controls).

    • Proteins are precipitated from the plasma samples using a solvent like acetonitrile.

    • Samples are centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation (LC) :

    • The supernatant is injected into a Liquid Chromatography system.

    • A C18 reverse-phase column is typically used to separate Indapamide and rac-Indapamide-d3 from other matrix components.

    • A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used for elution.

  • Detection (MS/MS) :

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Indapamide and rac-Indapamide-d3.

  • Quantification :

    • A calibration curve is generated by plotting the peak area ratio (Indapamide / rac-Indapamide-d3) against the known concentrations of the calibration standards.

    • The concentration of Indapamide in the unknown samples is determined by interpolating their peak area ratios from this calibration curve.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Biological Sample (e.g., Plasma) s2 Spike with rac-Indapamide-d3 (Internal Standard) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject Supernatant into LC System s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI Source) a2->a3 a4 Mass Spectrometry Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas for Analyte and Internal Standard a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Indapamide Concentration d3->d4

Workflow for quantifying Indapamide using rac-Indapamide-d3.
Clinical Efficacy Evaluation Protocol

Numerous clinical trials have evaluated the efficacy and safety of Indapamide. A representative protocol for a double-blind, placebo-controlled study in patients with mild to moderate hypertension is outlined below, based on common trial designs.

Protocol:

  • Patient Selection :

    • Inclusion Criteria: Adult patients diagnosed with essential hypertension (e.g., diastolic blood pressure between 95-114 mmHg).

    • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, known hypersensitivity to sulfonamides.

  • Study Design :

    • A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

    • Phase 1 (Washout): A 2 to 4-week single-blind placebo washout period to establish baseline blood pressure.

    • Phase 2 (Treatment): Patients are randomized to receive a daily dose of Indapamide (e.g., 1.5 mg SR or 2.5 mg) or a matching placebo for a duration of 8 to 12 weeks.

  • Efficacy Endpoints :

    • Primary: The change from baseline in mean sitting or standing diastolic blood pressure at the end of the treatment period.

    • Secondary: The change in systolic blood pressure; the percentage of patients achieving a target blood pressure (e.g., diastolic < 90 mmHg).

  • Safety and Tolerability Assessment :

    • Monitoring of adverse events throughout the study.

    • Biochemical analysis at baseline and end-of-study, including serum potassium, uric acid, glucose, and lipid profiles.

  • Statistical Analysis :

    • An analysis of covariance (ANCOVA) or similar statistical model is used to compare the change in blood pressure between the Indapamide and placebo groups, adjusting for baseline values.

References

An In-depth Technical Guide to the Core Mechanism of Action of rac-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide is a cornerstone in the management of hypertension and edema, classified as a thiazide-like diuretic. Its deuterated counterpart, rac-Indapamide-d3, serves as a crucial tool in pharmacokinetic and bioequivalence studies, acting as a stable isotope-labeled internal standard for precise quantification. While the primary mechanism of action for both compounds is identical, this guide delves into the intricate molecular interactions and signaling pathways that underpin Indapamide's therapeutic effects. This document provides a comprehensive overview of its diuretic and vasodilatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

Indapamide is a sulfonamide-based diuretic with a unique indoline ring structure that distinguishes it from traditional thiazide diuretics.[1] This structural feature contributes to its high lipid solubility and multifaceted mechanism of action, which extends beyond simple diuresis to include direct vascular effects.[2][3] rac-Indapamide-d3, in which three hydrogen atoms on the methyl group of the indoline ring are replaced with deuterium, is chemically and pharmacologically equivalent to Indapamide under physiological conditions. Its increased mass is utilized for unambiguous detection in mass spectrometry-based analytical methods.[4] This guide will, therefore, focus on the established mechanism of action of Indapamide, which is directly applicable to its deuterated form.

Core Mechanisms of Action

Indapamide exerts its antihypertensive effects through two primary, yet interconnected, mechanisms:

  • A potent diuretic effect mediated by the inhibition of the Na+/Cl- cotransporter in the renal distal convoluted tubule.

  • A direct vasodilatory effect on vascular smooth muscle, contributing to a reduction in peripheral resistance.

Diuretic Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal diuretic and natriuretic effects of Indapamide stem from its interaction with the Solute Carrier Family 12 Member 3 (SLC12A3), commonly known as the Na+/Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule cells in the kidney.[4]

By binding to and inhibiting the NCC, Indapamide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased excretion of sodium and chloride, and consequently, water, resulting in a reduction in extracellular fluid and plasma volume. This initial reduction in blood volume contributes to the lowering of blood pressure.

Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis of this interaction. Indapamide binds to an orthosteric site within the NCC, physically occluding the ion translocation pathway. This binding arrests the transporter in an outward-open conformation, preventing it from cycling and transporting ions across the cell membrane. The sulfamoyl group of Indapamide is crucial for this interaction, forming hydrogen bonds with key residues such as Asn226 and Asn148 within the transporter.

Vasodilatory Action

A key feature that distinguishes Indapamide from many other diuretics is its direct effect on the vasculature, which contributes significantly to its antihypertensive properties, particularly in long-term therapy. This vasodilation is thought to be mediated by several mechanisms:

Indapamide has been shown to inhibit the influx of calcium ions (Ca2+) into vascular smooth muscle cells. While it does not appear to bind to the classical receptor sites for L-type calcium channel blockers, it reduces Ca2+ currents, particularly at higher concentrations (100 µmol/L). This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance. Studies have shown that Indapamide can blunt the increase in intracellular Ca2+ following depolarization or osmotic stress.

Indapamide is a known inhibitor of carbonic anhydrase (CA), an enzyme present in various tissues, including the vascular endothelium and smooth muscle. While its inhibitory potency for the widespread isoform CA II is relatively weak (Ki of 2520 nM), it shows more potent inhibition of other isoforms such as CA VII, IX, XII, and XIII. The inhibition of carbonic anhydrase may contribute to vasodilation through alterations in pH and subsequent effects on ion channels in vascular smooth muscle cells. A study on pig renal cortex membranes identified a high-affinity binding site for [3H]Indapamide (Kd = 35 ± 13 nM) that was suggested to be a membrane form of carbonic anhydrase.

Quantitative Data

The following tables summarize the available quantitative data for Indapamide's interactions with its molecular targets and its pharmacokinetic properties.

Table 1: Binding Affinity and Inhibition Constants

TargetParameterValueSpecies/SystemReference
Carbonic Anhydrase II (CA II)Ki2520 nMHuman
Membrane Carbonic AnhydraseKd35 ± 13 nMPig Renal Cortex
Na+ Current (INa)EC5079 ± 17 µM (at -10 mV)Canine Atrial Myocytes
Transient Outward K+ Current (Ito)EC5098 ± 7 µM (at +60 mV)Canine Atrial Myocytes
Slow Delayed Rectifier K+ Current (IKs)EC5086 ± 18 µM (at +60 mV)Canine Atrial Myocytes
Ultrarapid Delayed Rectifier K+ CurrentEC50138 ± 7 µMCanine Atrial Myocytes

Table 2: Pharmacokinetic Parameters of Indapamide

ParameterValueConditionsReference
Bioavailability~93%Oral administration
Tmax (Peak Plasma Time)~2 hoursOral administration
Protein Binding71-79%Human plasma
Volume of Distribution (Vd)24-25 L-
Elimination Half-life14-25 hours-
MetabolismExtensive (Liver)-
Excretion70% Urine (7% unchanged), 23% Feces-

Note: Direct comparative pharmacokinetic data for rac-Indapamide-d3 versus Indapamide is not available. rac-Indapamide-d3 is primarily used as an internal standard in pharmacokinetic studies of Indapamide.

Experimental Protocols

Quantification of Indapamide in Whole Blood using LC-MS/MS with rac-Indapamide-d3 as Internal Standard

Objective: To determine the concentration of Indapamide in biological samples for pharmacokinetic and bioequivalence studies.

Methodology:

  • Internal Standard: rac-Indapamide-d3 is used as the internal standard (IS).

  • Sample Preparation: Liquid-liquid extraction is employed to prepare the whole blood samples.

  • Chromatographic Separation: Separation is performed on a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

  • Mobile Phase: A mixture of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40, v/v) is used at a flow rate of 1 mL/min.

  • Mass Spectrometric Detection: Detection is carried out using an electrospray ion source in negative ionization mode. The mass transitions monitored are m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for the rac-Indapamide-d3 internal standard.

  • Calibration: A calibration curve is constructed over a range of 0.25-50 ng/mL.

Assessment of Diuretic and Antihypertensive Effects in Rats

Objective: To evaluate the in vivo diuretic and blood pressure-lowering efficacy of Indapamide.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or DOCA-salt hypertensive rats are commonly used.

  • Drug Administration: Indapamide is administered orally (p.o.) at various doses (e.g., 0.1 to 30 mg/kg).

  • Diuretic Effect Measurement:

    • Rats are placed in metabolic cages.

    • Urine is collected over a specified period (e.g., 5 or 24 hours).

    • Urine volume and electrolyte (Na+, K+, Cl-) concentrations are measured.

  • Antihypertensive Effect Measurement:

    • Blood pressure is measured using tail-cuff plethysmography or via an indwelling arterial catheter for continuous monitoring.

    • Measurements are taken at baseline and at various time points after drug administration.

In Vitro Assessment of Vasodilatory Effects in Isolated Arteries

Objective: To investigate the direct effects of Indapamide on vascular smooth muscle tone.

Methodology:

  • Tissue Preparation: Arterial rings (e.g., from rabbit aorta or canine femoral artery) are isolated and mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or high potassium solution.

  • Drug Application: Cumulative concentrations of Indapamide are added to the organ bath.

  • Measurement of Relaxation: Changes in isometric tension are recorded to quantify the degree of vasodilation.

  • Mechanistic Studies: The experiment can be repeated in the presence of specific inhibitors (e.g., of potassium channels or cyclooxygenase) to elucidate the underlying signaling pathways.

Signaling Pathways and Logical Relationships (Visualized with Graphviz)

Indapamide_Diuretic_Action Indapamide Indapamide NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule Indapamide->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Reabsorption->Excretion Leads to BloodVolume Reduced Plasma and Extracellular Fluid Volume Excretion->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure

Caption: Diuretic mechanism of Indapamide via NCC inhibition.

Indapamide_Vasodilatory_Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Carbonic Anhydrase Pathway Indapamide_in Indapamide CaChannels Voltage-gated Ca2+ Channels Indapamide_in->CaChannels Inhibits CaInflux Decreased Ca2+ Influx CaChannels->CaInflux IntraCa Reduced Intracellular [Ca2+] CaInflux->IntraCa Contraction Decreased Myosin Light Chain Phosphorylation IntraCa->Contraction Vasodilation Vasodilation Contraction->Vasodilation BloodPressure_final Decreased Peripheral Resistance & Lower Blood Pressure Vasodilation->BloodPressure_final Indapamide_CA Indapamide CA Carbonic Anhydrase (e.g., CA VII, IX, XII, XIII) Indapamide_CA->CA Inhibits pH_Mod Alteration of intracellular pH CA->pH_Mod Ion_Channel_Mod Modulation of Ion Channels pH_Mod->Ion_Channel_Mod Vasodilation_CA Vasodilation Ion_Channel_Mod->Vasodilation_CA Vasodilation_CA->BloodPressure_final Experimental_Workflow_LCMS cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis BloodSample Whole Blood Sample AddIS Add rac-Indapamide-d3 (Internal Standard) BloodSample->AddIS Extraction Liquid-Liquid Extraction AddIS->Extraction LC Liquid Chromatography (RP-Column) Extraction->LC MSMS Tandem Mass Spectrometry (ESI, Negative Mode) LC->MSMS Detection Detection of Transitions: Indapamide (364.0 -> 188.9) Indapamide-d3 (367.0 -> 188.9) MSMS->Detection Quantification Quantification based on Peak Area Ratios Detection->Quantification

References

The Role of Racemic Indapamide-d3 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide, a thiazide-like diuretic, is a widely prescribed medication for the management of hypertension and edema. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, offering unparalleled accuracy and precision. This technical guide provides an in-depth overview of the application of racemic Indapamide-d3 as an internal standard in the pharmacokinetic studies of Indapamide.

Core Principles: The Utility of Deuterated Internal Standards

In pharmacokinetic studies, drug concentrations in biological matrices such as plasma or whole blood are measured over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for this purpose due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard, such as Indapamide-d3, is critical for reliable quantification. Indapamide-d3 is chemically identical to Indapamide, except that three hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, allowing it to be distinguished from the unlabeled drug.

The key advantage of using a deuterated analog is that it co-elutes chromatographically with the analyte and exhibits nearly identical behavior during sample preparation (e.g., extraction) and ionization in the mass spectrometer. This effectively corrects for any variability in these processes, leading to highly accurate and precise measurements of the parent drug concentration.

Pharmacokinetic Profile of Indapamide

A thorough understanding of Indapamide's pharmacokinetics is essential for designing and interpreting studies that utilize Indapamide-d3.

Absorption: Indapamide is rapidly and completely absorbed from the gastrointestinal tract, with peak blood levels reached in approximately 2.3 hours.[2] The bioavailability of both immediate-release (IR) and sustained-release (SR) formulations is nearly 100%. Co-administration with food does not significantly impact its bioavailability.

Distribution: Indapamide is widely distributed throughout the body, with a large volume of distribution of about 25 liters. It exhibits significant binding to plasma proteins (approximately 76-79%) and extensively to erythrocytes, particularly to carbonic anhydrase (98%). This high affinity for red blood cells means that whole blood analysis can provide a more comprehensive picture of its distribution.

Metabolism: Indapamide is extensively metabolized in the liver, with as many as 19 different metabolites identified. Less than 7% of the administered dose is excreted as the unchanged parent drug in the urine.

Excretion: The elimination of Indapamide from the blood is biphasic, with a terminal half-life of approximately 16 to 18 hours. About 70% of a radiolabeled dose is excreted in the urine, and 23% is found in the feces.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Indapamide from various studies.

Table 1: Single Dose Pharmacokinetic Parameters of Indapamide Formulations
FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Immediate Release (IR)2.5 mg39.3 ± 11.00.8 ± 0.3564 ± 14618.4 ± 13.4
Sustained Release (SR)1.5 mg17.6 ± 6.312.3 ± 0.4559 ± 12514.8 ± 2.8
Immediate Release10 mg140 ± 50~0.5Not Reported~18

Note: AUC values for the 2.5 mg IR and 1.5 mg SR formulations were dose-normalized for comparison.

Table 2: Binding Characteristics of Indapamide
ParameterValueReference
Plasma Protein Binding~76-79%
Erythrocyte Carbonic Anhydrase Binding98%

Experimental Protocols

The following section details a typical experimental workflow for the quantification of Indapamide in human whole blood or plasma using Indapamide-d3 as an internal standard, based on established LC-MS/MS methodologies.

Bioanalytical Method Using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL aliquot of human plasma or whole blood, add 20 µL of Indapamide-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A validated UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 mm × 100 mm, 2.4 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate with 1 mM formic acid).

  • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), often in negative or positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9 (Negative Ion Mode)

    • Indapamide-d3 (IS): m/z 367.0 → m/z 188.9 (Negative Ion Mode)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

4. Calibration and Quality Control

  • A calibration curve is constructed by analyzing blank matrix samples spiked with known concentrations of Indapamide and a fixed concentration of Indapamide-d3.

  • The curve is typically linear over a range such as 0.25 - 50 ng/mL.

  • Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_study_design Study Design & Dosing cluster_sampling Biological Sampling cluster_bioanalysis Bioanalytical Workflow cluster_pk_analysis Data Analysis dosing Dosing of Volunteers with Indapamide Formulation sampling Time-course Blood Sampling (e.g., Plasma or Whole Blood) dosing->sampling add_is Spiking with Indapamide-d3 (IS) sampling->add_is extraction Liquid-Liquid Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification using Calibration Curve analysis->quant pk_params Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) quant->pk_params G cluster_sample Biological Sample cluster_process Analytical Process cluster_data Data Output cluster_result Final Result analyte Indapamide (Unknown Concentration) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Indapamide-d3 (Known Concentration) is->sample_prep lcms LC-MS/MS Detection sample_prep->lcms analyte_response Analyte Peak Area lcms->analyte_response is_response IS Peak Area lcms->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration final_conc Calculated Indapamide Concentration calibration->final_conc

References

The Definitive Guide to rac Indapamide-d3 as a Stable Isotope-Labeled Standard in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic Indapamide-d3, a crucial tool in modern bioanalytical studies. As a stable isotope-labeled (SIL) internal standard, Indapamide-d3 is indispensable for the accurate quantification of the antihypertensive drug Indapamide in complex biological matrices. This document outlines its fundamental properties, quality specifications, and detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), empowering researchers to develop and validate robust bioanalytical assays.

Introduction to Indapamide and the Role of Stable Isotope-Labeled Standards

Indapamide is a thiazide-like diuretic used in the management of hypertension and edema.[1] Accurate measurement of its concentration in biological fluids is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The "gold standard" for such quantitative analysis is LC-MS/MS, a technique that offers high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as Indapamide-d3, is critical for achieving high accuracy and precision in LC-MS/MS assays.[2] An SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[3] This allows it to be distinguished by the mass spectrometer. By adding a known amount of Indapamide-d3 to samples at the beginning of the workflow, it co-elutes with the unlabeled Indapamide and experiences the same variations during sample preparation, chromatography, and ionization. This effectively compensates for matrix effects and other sources of analytical variability, leading to highly reliable results.

Properties and Quality Specifications of rac Indapamide-d3

This compound is a deuterated analog of Indapamide where three hydrogen atoms on the methyl group are replaced with deuterium. This strategic labeling provides a stable mass shift of +3 Da, which is sufficient to prevent isotopic overlap with the parent compound.

Chemical and Physical Properties
PropertyValue
Chemical Name 4-chloro-N-(2-(methyl-d3)indolin-1-yl)-3-sulfamoylbenzamide
Synonyms This compound, 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide
CAS Number 1217052-38-4
Molecular Formula C₁₆H₁₃D₃ClN₃O₃S
Molecular Weight 368.85 g/mol
Appearance Crystalline Solid

Source:

Quality Control and Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is essential to ensure the quality and suitability of Indapamide-d3 as an internal standard. The following table summarizes the key quality attributes and typical specifications.

ParameterTypical SpecificationImportance
Chemical Purity (by HPLC) >98%Ensures that the measured response is from the compound of interest.
Isotopic Purity ≥99 atom % DHigh isotopic purity is critical to prevent contribution from the unlabeled analyte.
Deuterium Incorporation ≥99% d₃Confirms the correct number of deuterium atoms are incorporated.
Identity (by ¹H-NMR, MS) Conforms to structureVerifies the chemical structure and the position of the deuterium labels.

Note: The values presented are typical and may vary between different suppliers. Always refer to the CoA provided with the specific lot of the standard.

Synthesis of this compound

While specific, proprietary synthesis methods for this compound are not publicly detailed, the general approach involves the use of a deuterated starting material in the synthetic route of Indapamide. The synthesis of unlabeled Indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline.

To produce Indapamide-d3, a deuterated version of a precursor, such as 2-(methyl-d3)-indoline, would be utilized in the synthesis pathway. General methods for introducing deuterium into organic molecules include hydrogen-deuterium exchange reactions or the use of deuterated reagents in the synthetic steps. It is crucial that the deuterium labels are placed on chemically stable positions within the molecule to prevent exchange with protons from the solvent or biological matrix.

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of Indapamide in human plasma or whole blood using this compound as an internal standard. This method is based on published bioanalytical procedures and can be adapted for specific laboratory instrumentation and requirements.

Preparation of Stock and Working Solutions
  • Indapamide-d3 Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as methanol, to a final volume of 10 mL.

  • Indapamide-d3 Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration.

  • Indapamide Stock Solution (100 µg/mL): Prepare in the same manner as the Indapamide-d3 stock solution.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by serially diluting the Indapamide stock solution and spiking into blank biological matrix (e.g., plasma or whole blood) to cover the desired concentration range (e.g., 0.25-50 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the Indapamide-d3 working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions Indapamide: m/z 364.0 → 188.9 (Negative) or m/z 366.1 → 132.15 (Positive) Indapamide-d3: m/z 367.0 → 188.9 (Negative) or m/z 369.1 → 132.15 (Positive)

Note: The specific gradient elution profile and mass spectrometer parameters should be optimized for the particular instrument and application. The provided MRM transitions are examples from the literature and may require optimization.

Mandatory Visualizations

Chemical Structures

cluster_indapamide Indapamide cluster_indapamide_d3 This compound Indapamide Indapamide Indapamide_d3 Indapamide_d3

Caption: Chemical structures of Indapamide and its deuterated analog, this compound.

Bioanalytical Workflow

A Biological Sample (Plasma/Blood) B Spike with Indapamide-d3 (IS) A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing (Analyte/IS Ratio) F->G H Concentration Determination G->H

Caption: A typical experimental workflow for the quantification of Indapamide using Indapamide-d3.

Indapamide's Mechanism of Action

cluster_tubule Distal Convoluted Tubule Cell cluster_effect Physiological Effect Indapamide Indapamide NCC Na+/Cl- Cotransporter Indapamide->NCC Inhibits Na_out Na+ NCC->Na_out Reabsorption Cl_out Cl- NCC->Cl_out Increased_Excretion Increased Na+ and Cl- Excretion in Urine Lumen Tubular Lumen (Urine Side) Blood Basolateral Membrane (Blood Side) Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC Diuresis Diuresis (Increased Water Excretion) Increased_Excretion->Diuresis Reduced_BP Reduced Blood Pressure Diuresis->Reduced_BP

Caption: Simplified signaling pathway of Indapamide's diuretic action in the renal tubule.

Conclusion

This compound is an essential and reliable internal standard for the bioanalysis of Indapamide. Its use in LC-MS/MS methodologies significantly enhances the accuracy, precision, and robustness of quantitative assays. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively implement Indapamide-d3 in their studies, contributing to the generation of high-quality data in drug development and clinical research. Adherence to proper experimental procedures and quality control, as outlined in this document, is paramount for successful bioanalytical method development and validation.

References

Methodological & Application

Application Note: Quantification of Indapamide in Human Whole Blood using rac-Indapamide-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Accurate and reliable quantification of Indapamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Indapamide in human whole blood. The method utilizes a stable isotope-labeled internal standard, rac-Indapamide-d3, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3]

The use of a deuterated internal standard like rac-Indapamide-d3 is the preferred approach in quantitative bioanalysis.[4] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of analytical variability.[1]

Experimental

A detailed protocol for the quantification of Indapamide in human whole blood is provided below. This method has been adapted from validated procedures described in the scientific literature.

Materials and Reagents

  • Indapamide reference standard

  • rac-Indapamide-d3 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human whole blood (blank)

  • Ultrapure water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific instrumentation may vary, but the parameters outlined below are a suitable starting point.

Stock and Working Solutions Preparation

  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in methanol.

  • rac-Indapamide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rac-Indapamide-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the Indapamide stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of rac-Indapamide-d3 at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation Protocol (Liquid-Liquid Extraction)

  • Pipette 100 µL of human whole blood (blank, standard, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the rac-Indapamide-d3 internal standard spiking solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 500 µL of an appropriate organic solvent (e.g., a mixture of methyl t-butyl ether, dichloromethane, and ethyl acetate) for extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Chromatographic Conditions

ParameterValue
Column Synergi Polar RP-column (50 x 4.6 mm, 4 µm) or equivalent
Mobile Phase Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40 v/v)
Flow Rate 1 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Run Time 3.0 min

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Indapamide) m/z 364.0 → m/z 188.9
MRM Transition (rac-Indapamide-d3) m/z 367.0 → m/z 188.9
Collision Gas Argon
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V

Method Validation Summary

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 0.25 - 50 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery >80% for both analyte and IS
Matrix Effect Monitored to ensure no significant ion suppression or enhancement
Stability Assessed under various storage and handling conditions
Results and Discussion

The use of rac-Indapamide-d3 as an internal standard provides excellent performance for the quantification of Indapamide in human whole blood. The stable isotope-labeled internal standard co-elutes with the analyte, ensuring that any variations during sample processing and analysis are effectively corrected. This leads to high precision and accuracy, which is essential for reliable bioanalytical data. The described liquid-liquid extraction procedure provides high recovery for both Indapamide and the internal standard. The LC-MS/MS method demonstrates good linearity over the specified concentration range and meets the stringent requirements for bioanalytical method validation.

Conclusion

The LC-MS/MS method employing rac-Indapamide-d3 as an internal standard is a robust, sensitive, and reliable approach for the quantification of Indapamide in human whole blood. This application note provides a comprehensive protocol and the necessary parameters for successful implementation in a bioanalytical laboratory.

Visualizations

Below are diagrams illustrating the key workflows and principles described in this application note.

G cluster_prep Sample Preparation Workflow sample 100 µL Human Whole Blood add_is Add 25 µL rac-Indapamide-d3 (IS) sample->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add 500 µL Extraction Solvent vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for the extraction of Indapamide from whole blood.

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection lc_separation Chromatographic Separation (Synergi Polar RP-column) injection->lc_separation ionization Electrospray Ionization (ESI) Negative Mode lc_separation->ionization mass_analyzer1 Quadrupole 1 (Q1) Precursor Ion Selection Indapamide (364.0) Indapamide-d3 (367.0) ionization->mass_analyzer1 collision_cell Quadrupole 2 (Q2) Collision-Induced Dissociation mass_analyzer1->collision_cell mass_analyzer2 Quadrupole 3 (Q3) Product Ion Selection Indapamide (188.9) Indapamide-d3 (188.9) collision_cell->mass_analyzer2 detection Detector mass_analyzer2->detection data_processing Data Acquisition & Processing (Ratio of Analyte/IS) detection->data_processing

Caption: LC-MS/MS analysis workflow for Indapamide and its internal standard.

G cluster_logic Logical Relationship for Quantification analyte Indapamide (Unknown Amount) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is rac-Indapamide-d3 (Known Amount) is->sample_prep lc_ms_analysis LC-MS/MS Analysis (Injection, Ionization) sample_prep->lc_ms_analysis analyte_response Analyte Peak Area lc_ms_analysis->analyte_response is_response IS Peak Area lc_ms_analysis->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve quantification Quantification of Indapamide calibration_curve->quantification

Caption: The principle of using an internal standard for accurate quantification.

References

Application Notes and Protocols for the Quantitative Analysis of Indapamide using rac Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Indapamide in human whole blood and plasma using rac Indapamide-d3 as an internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1][2] Accurate and precise quantification of Indapamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting for matrix effects and variations in sample processing, ensuring high accuracy and reproducibility.[5] This application note details a robust LC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • Indapamide reference standard

  • This compound (internal standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human whole blood/plasma (drug-free)

  • Water (deionized, 18 MΩ·cm)

  • Various organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Indapamide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Indapamide stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 30 µg/mL.

  • Calibration Standards: Spike drug-free human whole blood or plasma with the appropriate Indapamide working solutions to create calibration standards at concentrations ranging from 0.25 to 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human whole blood or plasma at low, medium, and high concentrations (e.g., 2 ng/mL, 20 ng/mL, and 80 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of whole blood/plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 100 µL of saturated sodium carbonate solution and vortex.

  • Add 3 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

Workflow for Quantitative Analysis of Indapamide

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood/Plasma Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS LLE Liquid-Liquid Extraction (e.g., with Diethyl Ether) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration of Indapamide Quantification->Result LogicalRelationship Analyte Indapamide in Sample Extraction Sample Preparation (Extraction) Analyte->Extraction IS This compound (Known Amount) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Peak Area Measurement) LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Indapamide Concentration Calibration->Concentration

References

Application Notes and Protocols for rac-Indapamide-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indapamide is a thiazide-like diuretic used in the management of hypertension. For pharmacokinetic and bioequivalence studies, accurate and robust analytical methods are essential for the quantification of Indapamide in biological matrices. The use of a stable isotope-labeled internal standard, such as rac-Indapamide-d3, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4] This document provides detailed application notes and protocols for the sample preparation of biological fluids (e.g., plasma, whole blood, serum) for the analysis of rac-Indapamide-d3, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described below include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the analysis of Indapamide, which are applicable to the analysis of its deuterated analog, rac-Indapamide-d3.

Table 1: Summary of Sample Preparation and LC-MS/MS Parameters

ParameterMethod 1Method 2Method 3Method 4
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)Liquid-Liquid Extraction (LLE)
Biological Matrix Human Whole BloodHuman SerumHuman Plasma or Whole BloodHuman Plasma
Internal Standard Indapamide-d3Zolpidem TartarateIndapamide-d3, Perindopril-d4, Perindoprilat-d4Prednisone
LC Column Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)Kinetex C18 core shell columnThermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm)Agilent Zorbax Eclipse XDB-phenyl (150 mm × 2.1 mm I.D., 5 μm)
Mobile Phase Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40)Acetonitrile-2mM ammonium formate (90:10, v/v)Gradient elution with water/methanol with 0.05% ammonium acetate and 0.2% formic acidMethanol-10 mM ammonium acetate buffer solution (pH = 5.0) (50:50,v/v)
Ionization Mode Negative Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)Negative Electrospray Ionization (ESI)
MRM Transition m/z 367.0 → m/z 188.9 (for IS)Not Specified for ISNot Specified for ISm/z 357.0 (for IS)
Linearity Range 0.25-50 ng/mL0.50-50 ng/mL1-250 ng/mL (Indapamide)1–100 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 ng/mL0.50 ng/mL1 ng/mL (Indapamide)1 ng/mL
Recovery >80%>90%Not SpecifiedNot Specified
Reference [1]

Experimental Protocols

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.

Objective: To remove proteins from biological samples that can interfere with the analysis and damage the analytical column.

Materials:

  • Biological matrix (plasma or whole blood)

  • rac-Indapamide-d3 internal standard working solution

  • Precipitating agent: Acetonitrile or Methanol

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

  • HPLC vials

Protocol:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add a specific volume of the rac-Indapamide-d3 internal standard working solution.

  • Add 600 µL of cold acetonitrile (or methanol) to the sample. The ratio of sample to precipitating agent should be optimized but is typically 1:3 (v/v).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Objective: To extract rac-Indapamide-d3 from the biological matrix into an organic solvent, leaving behind interfering substances.

Materials:

  • Biological matrix (whole blood or plasma)

  • rac-Indapamide-d3 internal standard working solution

  • Extraction solvent: Diethyl ether, or a mixture of tert-butyl methyl ether and ethyl acetate (1:1, v/v)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase or a compatible solvent)

  • Micropipettes

  • Glass test tubes

  • HPLC vials

Protocol:

  • Pipette 500 µL of the biological sample into a glass test tube.

  • Add the internal standard, rac-Indapamide-d3.

  • Add 4.0 mL of diethyl ether to the sample.

  • Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.

Objective: To achieve a high degree of sample cleanup and concentration of rac-Indapamide-d3.

Materials:

  • Biological matrix (serum or plasma)

  • rac-Indapamide-d3 internal standard working solution

  • SPE cartridges (e.g., Oasis HLB, Strata-X)

  • SPE manifold or automated SPE system

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water

  • Wash solvent: e.g., 10% Methanol in water

  • Elution solvent: Acetonitrile or Methanol

  • Vortex mixer

  • Centrifuge (optional, for sample pre-treatment)

  • Evaporation system

  • Reconstitution solution

  • Micropipettes

  • Collection tubes

  • HPLC vials

Protocol:

  • Sample Pre-treatment: To 500 µL of the sample, add the internal standard. Depending on the specific SPE protocol, a dilution or pH adjustment step may be necessary.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Transfer the sample to an HPLC vial for analysis.

Visualizations

Sample_Preparation_Workflow start Biological Sample (Plasma, Blood, Serum) add_is Add rac-Indapamide-d3 (Internal Standard) start->add_is pp_step Protein Precipitation (e.g., Acetonitrile) add_is->pp_step lle_step Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->lle_step spe_step Solid-Phase Extraction add_is->spe_step vortex_pp Vortex pp_step->vortex_pp centrifuge_pp Centrifuge vortex_pp->centrifuge_pp supernatant Collect Supernatant centrifuge_pp->supernatant analysis LC-MS/MS Analysis supernatant->analysis vortex_lle Vortex lle_step->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute_lle Reconstitute evaporate->reconstitute_lle reconstitute_lle->analysis load_sample Load Sample spe_step->load_sample wash Wash load_sample->wash elute Elute wash->elute evaporate_spe Evaporate to Dryness elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe reconstitute_spe->analysis

Caption: General workflow for sample preparation of rac-Indapamide-d3.

References

Application Note and Protocol: Liquid-Liquid Extraction of Indapamide-d3 from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. For pharmacokinetic and bioequivalence studies, accurate quantification of indapamide in biological samples such as whole blood, plasma, or serum is crucial. Indapamide-d3 is a stable isotope-labeled internal standard commonly used in these analyses to ensure accuracy and precision. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Indapamide-d3 from biological matrices, a common and effective sample preparation technique prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LLE is a robust method for separating analytes from complex sample matrices, leading to cleaner extracts and improved analytical sensitivity.

Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines a general procedure for the liquid-liquid extraction of Indapamide-d3 from a biological matrix (e.g., whole blood).

Materials and Reagents:

  • Indapamide-d3 (Internal Standard)

  • Biological matrix (e.g., whole blood, plasma, serum)

  • Diethyl ether (Et₂O) or a mixture of methyl tertiary butyl ether and ethyl acetate (1:1, v/v)

  • Ammonium acetate

  • Methanol

  • Formic acid

  • Water, HPLC grade

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw the biological samples (e.g., whole blood) to room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To a 0.5 mL aliquot of the biological sample in a centrifuge tube, add a known concentration of Indapamide-d3 solution.[1][2]

  • Extraction:

    • Add 1 mL of the organic extraction solvent (e.g., diethyl ether) to the sample.[1][2]

    • Vortex the mixture vigorously for approximately 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.[3]

  • Supernatant Collection:

    • Carefully transfer the upper organic layer (containing the extracted indapamide and Indapamide-d3) to a clean centrifuge tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis. A common reconstitution solvent is a mixture of methanol and 5 mM aqueous ammonium acetate containing 0.1% formic acid (e.g., 60:40, v/v).

    • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for the liquid-liquid extraction of indapamide using Indapamide-d3 as an internal standard.

ParameterValueReference
Recovery >80%
Linear Range 0.25 - 50 ng/mL
Internal Standard Indapamide-d3
Extraction Solvent Diethyl ether

Experimental Workflow Diagram

LLE_Workflow start Start: Biological Sample spike Spike with Indapamide-d3 Internal Standard start->spike extract Add Organic Solvent (e.g., Diethyl Ether) spike->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: Chiral Separation of Indapamide Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details validated chromatographic methods for the enantioselective separation of Indapamide, a diuretic drug commonly used in the treatment of hypertension. As pharmaceutical regulatory bodies increasingly require the characterization of individual enantiomers, robust and reliable analytical methods are crucial. This document provides comprehensive protocols for the separation of (R)- and (S)-Indapamide using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs). The methodologies are suitable for quality control, pharmacokinetic studies, and drug development processes.

Introduction

Indapamide is a thiazide-like diuretic that contains a single chiral center and is clinically administered as a racemic mixture.[1][2] Differences in the pharmacological and pharmacokinetic profiles of individual enantiomers necessitate their separation and independent evaluation.[1] Chiral chromatography, particularly HPLC, is a powerful technique for achieving this separation.[3][4] This note describes established methods employing polysaccharide-based and protein-based chiral stationary phases, providing detailed protocols and expected performance metrics.

Chromatographic Methods and Protocols

Several HPLC-based methods have been successfully developed for the enantiomeric resolution of Indapamide. The choice of chiral stationary phase is critical for achieving adequate separation.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method utilizes a cellulose tris(3,5-dichlorophenylcarbamate) coated chiral stationary phase, which has demonstrated excellent resolving power for Indapamide enantiomers.

Protocol:

  • Column: Chiralpak IC (cellulose tris (3,5-dichlorophenylcarbamate))

  • Mobile Phase: A mixture of n-hexane and isopropanol (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient room temperature.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve the racemic Indapamide standard or sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Injection Volume: 10 µL.

Method 2: Protein-Based CSP (Reversed Phase)

An ovomucoid protein-based chiral stationary phase provides an alternative approach, operating under reversed-phase conditions.

Protocol:

  • Column: Ultron ES Ovomucoid, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of 10 mM sodium phosphate buffer and acetonitrile (90:10, v/v). Adjust the pH of the buffer to 3.1 with o-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C.

  • Detection: UV at 242 nm.

  • Sample Preparation: Dissolve the racemic Indapamide standard or sample in the mobile phase.

  • Injection Volume: 10 µL.

Method 3: Cyclodextrin-Based CSP (Reversed Phase)

Cyclodextrin-based stationary phases offer another effective means for the chiral resolution of Indapamide.

Protocol:

  • Column: (R)- or (S)-Naphthylethylcarbamate-substituted β-cyclodextrin (NEC-β-CD) bonded phase.

  • Mobile Phase: A mixture of acetonitrile and 1% triethylammonium acetate buffer (20:80, v/v), with the pH adjusted to 4.5.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient room temperature.

  • Detection: UV, wavelength not specified in the immediate literature but 242 nm is a reasonable starting point based on other methods.

  • Sample Preparation: Dissolve the racemic Indapamide standard or sample in the mobile phase.

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes the quantitative data from the described methods for easy comparison.

ParameterMethod 1: Chiralpak ICMethod 2: Ultron ES OvomucoidMethod 3: NEC-β-CD
Stationary Phase Cellulose tris(3,5-dichlorophenylcarbamate)Ovomucoid protein(S)-NEC-β-CD
Mobile Phase n-hexane:isopropanol (70:30)10 mM Na₂HPO₄ (pH 3.1):ACN (90:10)ACN:1% TEAA (pH 4.5) (20:80)
Retention Time 1 (min) 19.25.50Not specified
Retention Time 2 (min) 23.37.09Not specified
Resolution (Rs) > 2.03.83Not specified
Selectivity (α) Not specified1.281.15

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the chromatographic separation of Indapamide enantiomers.

G Experimental Workflow for Indapamide Enantiomer Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_indapamide Racemic Indapamide Sample dissolve Dissolve in Mobile Phase racemic_indapamide->dissolve injection Inject Sample dissolve->injection hplc_system HPLC System with Chiral Column separation Isocratic Elution hplc_system->separation injection->hplc_system detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers (Peak Area) chromatogram->quantification report Report Results (Rs, α, enantiomeric ratio) quantification->report

Caption: General workflow for the chiral separation of Indapamide enantiomers.

G Factors Influencing Chiral Separation cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions center_node Enantiomeric Resolution (Rs) & Selectivity (α) csp_type Type (Polysaccharide, Protein, etc.) csp_type->center_node organic_modifier Organic Modifier (Type & %) organic_modifier->center_node buffer_ph Buffer pH buffer_ph->center_node additives Additives (e.g., TEA) additives->center_node temperature Column Temperature temperature->center_node flow_rate Flow Rate flow_rate->center_node

Caption: Key parameters affecting the chiral separation of Indapamide.

Other Separation Techniques

While HPLC is the most common method, other techniques have also been reported for the enantioseparation of Indapamide.

  • Thin-Layer Chromatography (TLC): A cost-effective TLC method has been developed using β-cyclodextrin as a chiral selector mixed with silica gel for the stationary phase. The mobile phase consisted of toluene-ethyl acetate-MeOH-glacial AcOH (6:4:1:0.1).

  • Capillary Electrophoresis (CE): Capillary zone electrophoresis has been successfully used with sulfobutyl ether-β-cyclodextrin as a chiral selector in the background electrolyte. This method offers advantages such as rapid analysis time and low sample consumption.

Conclusion

The successful chromatographic separation of Indapamide enantiomers is achievable using various chiral stationary phases and methodologies. The protocols provided in this application note serve as a comprehensive guide for researchers and analysts. The choice of method will depend on the specific application, available instrumentation, and desired analytical performance. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for Bioequivalence Studies of Indapamide Using Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Indapamide formulations, utilizing Indapamide-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a widely accepted best practice in bioanalytical method validation, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA), ensuring accuracy and precision in pharmacokinetic assessments.[1][2][3][4][5]

Introduction to Indapamide and Bioequivalence

Indapamide is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema. To ensure that generic formulations of Indapamide perform equivalently to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of the test (generic) and reference (innovator) drug products. The key pharmacokinetic (PK) parameters for BE assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞).

The use of a deuterated internal standard, such as Indapamide-d3, is crucial for the accurate quantification of Indapamide in biological matrices. Indapamide-d3 shares nearly identical physicochemical properties with Indapamide, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for variability in extraction recovery and matrix effects.

Bioanalytical Method: LC-MS/MS Quantification of Indapamide

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Indapamide in biological samples for bioequivalence studies.

Experimental Protocol: Sample Analysis

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 0.5 mL aliquot of human whole blood or plasma in a polypropylene tube, add a specified amount of Indapamide-d3 working solution as the internal standard (IS).

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of the extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate, or diethyl ether).

  • Vortex the sample for 5-10 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Indapamide.

ParameterRecommended Conditions
Liquid Chromatography
ColumnSynergi Polar RP-column (50 × 4.6 mm, 4 µm) or equivalent C18 column.
Mobile PhaseA mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 1 mM formic acid) in a 60:40 ratio.
Flow Rate1.0 mL/min.
Injection Volume20 µL.
Run TimeApproximately 3.0 minutes.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in negative mode.
Multiple Reaction Monitoring (MRM) TransitionsIndapamide: m/z 364.0 → 188.9; Indapamide-d3: m/z 367.0 → 188.9.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 0.25-50 ng/mL).
Accuracy and PrecisionWithin-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
RecoveryConsistent and reproducible recovery for both Indapamide and Indapamide-d3 (typically >80%).
Matrix EffectAssessed to ensure that the matrix does not interfere with the quantification of the analyte.
StabilityAnalyte stability established under various conditions (freeze-thaw, bench-top, long-term storage).

Bioequivalence Study Design and Protocol

A typical bioequivalence study for Indapamide is designed as a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers under fasting conditions.

Experimental Protocol: Clinical Phase

Study Population

  • Healthy, non-smoking male and/or female volunteers, typically between 18 and 45 years of age.

  • Subjects undergo a thorough medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.

Study Design

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test product followed by Reference product, or vice-versa).

  • Dosing: In each period, subjects receive a single oral dose of the Indapamide formulation (e.g., 2.5 mg or 5 mg) after an overnight fast of at least 10 hours.

  • Washout Period: A washout period of at least 14 days separates the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Sample Handling: Collected whole blood or plasma samples are processed and stored frozen at -70°C ± 5°C until analysis.

Pharmacokinetic and Statistical Analysis

  • The plasma concentration-time data for Indapamide are used to calculate the pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ for each subject.

  • These parameters are log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

  • The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.

  • For bioequivalence to be concluded, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

The following tables present representative data from a hypothetical bioequivalence study of Indapamide.

Table 1: Pharmacokinetic Parameters of Indapamide (Test vs. Reference)

Parameter (units)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)48.5 ± 5.147.8 ± 4.7
AUC0-t (ng·h/mL)855.2 ± 162.3841.5 ± 170.1
AUC0-∞ (ng·h/mL)930.1 ± 188.5915.8 ± 175.4
Tmax (h)2.1 ± 0.52.0 ± 0.6
t½ (h)22.8 ± 5.223.1 ± 4.9

Data are hypothetical and for illustrative purposes only. Based on values reported in literature.

Table 2: Statistical Analysis of Bioequivalence

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax101.595.8% - 107.5%
AUC0-t101.697.9% - 105.5%
AUC0-∞101.698.1% - 105.2%

Based on acceptance criteria and results from published studies.

Visualizations

The following diagrams illustrate the key workflows and relationships in a bioequivalence study of Indapamide.

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Analysis Subject_Screening Subject_Screening Randomization Randomization Subject_Screening->Randomization Sequence A Dosing_Period1 Dosing_Period1 Randomization->Dosing_Period1 Sequence A Dosing_Period2 Dosing_Period2 Randomization->Dosing_Period2 Sequence B Washout Washout Dosing_Period1->Washout Blood_Sampling_Collection Blood_Sampling_Collection Dosing_Period2->Blood_Sampling_Collection Washout->Dosing_Period2 Sample_Preparation Sample Preparation (LLE with Indapamide-d3) Blood_Sampling_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing PK_Parameter_Calculation PK Parameter Calculation (Cmax, AUC) Data_Processing->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a typical bioequivalence study for Indapamide.

Bioanalytical_Method_Workflow Start Biological Sample (Whole Blood/Plasma) Add_IS Add Internal Standard (Indapamide-d3) Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Bioanalytical sample preparation and analysis workflow.

Bioequivalence_Assessment_Logic PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, AUC0-t, AUC0-∞) Log_Transform Log-transform PK Data PK_Parameters->Log_Transform Ratios Calculate Geometric Mean Ratios (Test/Reference) Log_Transform->Ratios CI_Calculation Calculate 90% Confidence Intervals Ratios->CI_Calculation Decision Are 90% CIs within 80.00% - 125.00%? CI_Calculation->Decision Bioequivalent Conclusion: Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Conclusion: Not Bioequivalent Decision->Not_Bioequivalent No

Caption: Logical flow for bioequivalence assessment.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of rac-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent used in the management of hypertension and edema associated with congestive heart failure.[1][2] It primarily acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[3] Additionally, indapamide is believed to have a direct vasodilatory effect on blood vessels.[4] Therapeutic Drug Monitoring (TDM) of indapamide, facilitated by the use of a stable isotope-labeled internal standard like rac-Indapamide-d3, is a critical tool to optimize dosing, ensure efficacy, and minimize adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of indapamide in biological matrices.

Rationale for Therapeutic Drug Monitoring (TDM)

The pharmacokinetic properties of indapamide, including its rapid and complete absorption, long terminal half-life of approximately 14-18 hours, and extensive hepatic metabolism, support the rationale for TDM.[5] Monitoring drug concentrations can be particularly beneficial in patients with renal impairment, hepatic dysfunction, or those on polypharmacy, to ensure that therapeutic concentrations are maintained while avoiding toxicity. While a definitive therapeutic range for indapamide has not been universally established, monitoring can help maintain concentrations within a range demonstrated to be effective in clinical studies, typically achieved with daily doses of 1.25 to 5 mg.

Mechanism of Action of Indapamide

Indapamide exerts its therapeutic effects through a dual mechanism:

  • Diuretic Action: It inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney. This action decreases the reabsorption of sodium and chloride ions, leading to increased urinary output and a reduction in blood volume.

  • Vascular Action: Indapamide is also thought to have a direct effect on vascular smooth muscle, potentially by modulating calcium ion channels, which results in vasodilation and reduced peripheral resistance.

cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vasculature Vascular Smooth Muscle Indapamide Indapamide Indapamide->Inhibition Na+/Cl- Cotransporter Na+/Cl- Cotransporter Decreased Na+ and Cl- Reabsorption Decreased Na+ and Cl- Reabsorption Na+/Cl- Cotransporter->Decreased Na+ and Cl- Reabsorption Blocks Inhibition->Na+/Cl- Cotransporter Increased Diuresis Increased Diuresis Decreased Na+ and Cl- Reabsorption->Increased Diuresis Reduced Blood Volume Reduced Blood Volume Increased Diuresis->Reduced Blood Volume Decreased Blood Pressure Decreased Blood Pressure Reduced Blood Volume->Decreased Blood Pressure Indapamide_Vascular Indapamide Indapamide_Vascular->Modulation Calcium Channels Calcium Channels Vasodilation Vasodilation Calcium Channels->Vasodilation Modulation->Calcium Channels Reduced Peripheral Resistance Reduced Peripheral Resistance Vasodilation->Reduced Peripheral Resistance Reduced Peripheral Resistance->Decreased Blood Pressure

Figure 1: Mechanism of Action of Indapamide.

Analytical Methodology: LC-MS/MS for Indapamide Quantification

The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard such as Indapamide-d3 is the gold standard for the accurate and precise quantification of indapamide in biological samples. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.

Experimental Workflow

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation (Plasma, Whole Blood, Urine) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis (Protein Precipitation/LLE/SPE) + Indapamide-d3 (IS) Data Processing Data Processing LC-MS/MS Analysis->Data Processing (MRM Mode) Result Reporting Result Reporting Data Processing->Result Reporting (Concentration Calculation)

Figure 2: Experimental Workflow for Indapamide TDM.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Whole Blood

This protocol is adapted from a validated LC-MS/MS method for indapamide quantification in human whole blood.

Materials:

  • Whole blood samples

  • Indapamide-d3 internal standard (IS) working solution

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of whole blood sample into a microcentrifuge tube.

  • Spike the sample with 20 µL of the Indapamide-d3 internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix the sample for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) procedure.

Materials:

  • Plasma samples

  • Indapamide-d3 internal standard (IS) working solution

  • Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add the Indapamide-d3 internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of indapamide using Indapamide-d3 as an internal standard.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1200 series or equivalent
ColumnSynergi Polar RP-column (50 x 4.6 mm, 4 µm) or Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm)
Mobile PhaseMethanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column TemperatureAmbient
Run Time3.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAPI 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Monitored Transition (MRM)
- Indapamidem/z 364.0 → 188.9
- Indapamide-d3 (IS)m/z 367.0 → 188.9
Dwell Time200 ms
Collision GasNitrogen
Ion Source Temperature500°C

Method Validation Parameters

A robust analytical method requires thorough validation. The following table summarizes key validation parameters.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity
Calibration Curve Range0.25 - 50 ng/mL or 1 - 250 ng/mL
Correlation Coefficient (r²)≥ 0.99
Accuracy and Precision
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15% of nominal concentration
Recovery
Extraction Recovery> 80%
Matrix Effect
Should be minimal and compensated for by the internal standard
Limit of Quantification (LOQ)
The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Logical Relationship of Using a Deuterated Internal Standard

cluster_analyte Analyte (Indapamide) cluster_is Internal Standard (Indapamide-d3) Indapamide_Properties Physicochemical Properties Similar Behavior Similar Behavior During Sample Processing and Analysis IS_Properties Nearly Identical Physicochemical Properties Accurate Correction Accurate Correction for: - Extraction Loss - Matrix Effects - Ionization Variability Similar Behavior->Accurate Correction Leads to Reliable Quantification Reliable Quantification Accurate Correction->Reliable Quantification Ensures

Figure 3: Rationale for Using a Deuterated Internal Standard.

Conclusion

The therapeutic drug monitoring of indapamide using rac-Indapamide-d3 as an internal standard with LC-MS/MS provides a highly sensitive and specific method for its quantification in biological matrices. The detailed protocols and methodologies presented in these application notes offer a robust framework for researchers and clinicians to optimize indapamide therapy, thereby enhancing patient outcomes and safety. Adherence to validated procedures is crucial for obtaining accurate and reliable results for clinical decision-making.

References

Application Notes and Protocols for the Analytical Quantification of Indapamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent used in the treatment of hypertension and edema.[1][2] Accurate and reliable quantification of Indapamide in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the analytical method development and quantification of Indapamide using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Analytical Methodologies

A variety of analytical methods have been developed and validated for the quantification of Indapamide. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) is a widely used technique due to its high sensitivity and selectivity.[1] Liquid chromatography-mass spectrometry (LC-MS) offers even greater sensitivity and is particularly suited for bioanalytical applications.[3][4] UV-Visible spectrophotometry provides a simpler and more cost-effective method for routine analysis of pharmaceutical formulations.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key quantitative parameters and experimental conditions for various validated analytical methods for Indapamide quantification.

Table 1: HPLC Methods for Indapamide Quantification

ParameterMethod 1Method 2Method 3
Column Supelco RP C-18 (25cm x 4.6 mm, 5 µm)Inertsil ODS-3Hypersil BDS C18 (150mm x 4.6 mm, 5µ)
Mobile Phase o-phosphoric acid (0.05%) buffer (pH 3.0): Acetonitrile (60:40 v/v)55% buffer (2 g KH2PO4, 3 ml H3PO4, 3.5 ml triethylamine in 1L H2O): 40% Acetonitrile: 5% MethanolH2O: Methanol (50:50), with 0.2 ml Perchloric acid in 1L
Flow Rate 1.0 ml/minNot Specified1.0 ml/min
Detection Wavelength 240 nmNot Specified254 nm
Retention Time 6.76 ± 0.0145 min~10.5 min~7 min
Linearity Range 10-100 µg/ml10-400 ng/mlNot Specified
Correlation Coefficient (r²) 0.99950.999Not Specified
LOD Not SpecifiedNot Specified0.52 µg/mL
LOQ Not Specified10 ng/ml0.78 µg/mL
Accuracy (% Recovery) Not SpecifiedNot Specified98.16 – 100.12%
Precision (%RSD) <2%Within day: ±1.2 to ±9.7%; Between day: ±3.3 to ±9.7%Intraday: 0.4404%; Interday: 0.5588%

Table 2: LC-MS/MS Methods for Indapamide Quantification

ParameterMethod 1Method 2
Column Synergi Polar RP-column (50 × 4.6 mm, 4 µm)Kinetex C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase Methanol: 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40)Acetonitrile: 2 mM ammonium formate (90:10 v/v)
Flow Rate 1 mL/minNot Specified
Ionization Mode Negative Electrospray IonizationPositive Electrospray Ionization
Transitions (m/z) 364.0 → 188.9Not Specified
Linearity Range 0.25-50 ng/mL1-50 ng/mL
Correlation Coefficient (r²) Not Specified0.9987
Recovery >80%90.51-93.90%

Table 3: UV Spectrophotometric Methods for Indapamide Quantification

ParameterMethod 1Method 2
Solvent Phosphate buffer pH 7.4Methanol
λmax 240 nmArea Under Curve (AUC) 238-248nm
Linearity Range 5–40 μg/ml1-18 µg/ml
Correlation Coefficient (r²) 0.996Not Specified
LOD 0.0646 µg/mlNot Specified
LOQ 0.189 µg/mlNot Specified

Experimental Protocols

Protocol 1: Quantification of Indapamide in Bulk and Pharmaceutical Dosage Forms by RP-HPLC

This protocol is based on a validated RP-HPLC method for the determination of Indapamide in bulk and pharmaceutical dosage forms.

1. Materials and Reagents

  • Indapamide reference standard

  • Acetonitrile (HPLC grade)

  • o-Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Indapamide tablets (e.g., 2.5 mg)

2. Chromatographic Conditions

  • Column: Supelco RP C-18 (25cm x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: A filtered and degassed mixture of 0.05% o-phosphoric acid buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 ml/min

  • Injection Volume: 20 µl

  • Detection: UV at 240 nm

  • Column Temperature: Ambient

  • Run Time: 15 min

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/ml): Accurately weigh 25 mg of Indapamide reference standard and transfer to a 25 ml volumetric flask. Dissolve in 10 ml of mobile phase and make up the volume with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10-100 µg/ml with the mobile phase.

  • Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Indapamide to a 100 ml volumetric flask. Add a sufficient amount of mobile phase, sonicate to dissolve, and then make up the volume. Further dilute to obtain a final concentration within the linearity range.

4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µl of each working standard solution and record the chromatograms to construct a calibration curve.

  • Inject 20 µl of the sample solution in triplicate and record the chromatograms.

  • Calculate the concentration of Indapamide in the sample by comparing the peak area with the calibration curve.

Protocol 2: Quantification of Indapamide in Human Whole Blood by LC-MS/MS

This protocol is based on a validated LC-MS/MS method for the quantification of Indapamide in human whole blood, suitable for bioequivalence studies.

1. Materials and Reagents

  • Indapamide reference standard

  • Indapamide-d3 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human whole blood (blank)

2. LC-MS/MS Conditions

  • LC System: Agilent or equivalent

  • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)

  • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40)

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 μL

  • Run Time: 3.0 min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9

    • Indapamide-d3 (IS): m/z 367.0 → m/z 188.9

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of whole blood sample, add the internal standard solution.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether).

  • Vortex and centrifuge the samples.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

4. Calibration and Quantification

  • Prepare calibration standards by spiking blank human whole blood with known concentrations of Indapamide (e.g., 0.25-50 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process the calibration standards, QC samples, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of Indapamide to the internal standard against the nominal concentration.

  • Determine the concentration of Indapamide in the unknown samples from the calibration curve.

Protocol 3: Quantification of Indapamide in Pharmaceutical Formulations by UV-Visible Spectrophotometry

This protocol describes a simple and rapid UV spectrophotometric method for the estimation of Indapamide in tablet dosage forms.

1. Materials and Reagents

  • Indapamide reference standard

  • Phosphate buffer (pH 7.4)

  • Indapamide tablets

2. Instrumentation

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Indapamide reference standard and dissolve in 100 ml of phosphate buffer (pH 7.4).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 5-40 μg/ml using phosphate buffer (pH 7.4).

  • Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Indapamide into a 100 ml volumetric flask. Add about 70 ml of phosphate buffer, sonicate for 15 minutes, and then make up the volume with the buffer. Filter the solution and dilute to a final concentration within the linearity range.

4. Procedure

  • Scan the working standard solution (e.g., 10 µg/ml) from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Indapamide in phosphate buffer is approximately 240 nm.

  • Measure the absorbance of all working standard solutions at the determined λmax against a phosphate buffer blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of Indapamide in the sample from the calibration curve.

Visualizations

Signaling Pathway of Indapamide

Indapamide_Signaling_Pathway cluster_kidney Renal Tubule Epithelial Cell cluster_vsmc Vascular Smooth Muscle Cell Indapamide Indapamide NCC Na+/Cl- Cotransporter Indapamide->NCC Inhibits Na_out Na+ Cl_out Cl- Na_in Na+ Cl_in Cl- Lumen Tubular Lumen (Increased Na+, Cl-, H2O) Diuresis Diuresis Lumen->Diuresis Blood Bloodstream (Decreased Na+, Cl-, H2O) Indapamide_vsmc Indapamide Ca_channel Ca2+ Channels Indapamide_vsmc->Ca_channel Inhibits Vasodilation Vasodilation Indapamide_vsmc->Vasodilation Promotes Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure Diuresis->BloodPressure

Caption: Mechanism of action of Indapamide.

Experimental Workflow for Analytical Method Development

Analytical_Method_Development_Workflow cluster_planning Phase 1: Method Development cluster_validation Phase 2: Method Validation (ICH Guidelines) cluster_application Phase 3: Application A Literature Review & Analyte Characterization B Selection of Analytical Technique (HPLC, LC-MS, UV-Vis) A->B C Optimization of Instrumental Parameters (Mobile Phase, Column, λmax) B->C D Sample Preparation Development (Extraction, Dilution) C->D E Specificity/ Selectivity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) & Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Analysis of Bulk Drug & Formulations J->K L Bioanalytical Studies (Pharmacokinetics) J->L

Caption: Workflow for Indapamide analytical method development.

References

Application Note: High-Throughput Analysis of rac Indapamide-d3 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indapamide and its deuterated internal standard, rac Indapamide-d3, in biological matrices such as whole blood, serum, and plasma. The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, bioequivalence assessments, and other drug development applications.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Accurate and reliable quantification of Indapamide in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and improving the accuracy and precision of the assay. This document provides a detailed protocol for the analysis of Indapamide using this compound as an internal standard by LC-MS/MS.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) Add_IS Add this compound (Internal Standard) Sample->Add_IS Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Drying Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Preparation for Injection LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Injection MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Elution & Ionization Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Indapamide.

Materials and Methods

Reagents and Materials
  • Indapamide reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Biological matrix (whole blood, plasma, or serum)

  • Extraction solvent (e.g., n-hexane-dichloromethane (1:1, v/v) or methyl tertiary butyl ether)

  • Solid-phase extraction (SPE) cartridges (if applicable)

Sample Preparation
  • To 500 µL of the biological sample, add the internal standard (this compound) to achieve a final concentration within the linear range of the assay.

  • Add 3 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the pre-treated sample (spiked with internal standard and diluted) onto the cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Liquid Chromatography

The chromatographic separation is performed on a C18 or a polar-modified C18 column. The specific conditions may vary depending on the column and instrumentation used.

ParameterCondition 1 (Negative Ion Mode)[1]Condition 2 (Positive Ion Mode)
Column Synergi Polar RP-column (50 × 4.6 mm, 4 µm)[1]Kinetex C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate with 1 mM Formic Acid in Water[1]2 mM Ammonium Formate in Water
Mobile Phase B Methanol[1]Acetonitrile
Gradient Isocratic (40:60, A:B)[1]Isocratic (10:90, A:B)
Flow Rate 1.0 mL/min0.2 mL/min
Injection Volume 20 µL10 µL
Column Temperature Ambient30°C
Run Time 3.0 min2.5 min
Mass Spectrometry

The mass spectrometer is operated in either negative or positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Indapamide and this compound.

mrm_detection cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor_Ind Indapamide Precursor Ion (m/z 364.0 or 366.1) Fragmentation Collision-Induced Dissociation (CID) Precursor_Ind->Fragmentation Precursor_Ind_d3 Indapamide-d3 Precursor Ion (m/z 367.0) Precursor_Ind_d3->Fragmentation Product_Ind Indapamide Product Ion (m/z 188.9 or 132.15) Fragmentation->Product_Ind Product_Ind_d3 Indapamide-d3 Product Ion (m/z 188.9) Fragmentation->Product_Ind_d3 Detector Detector Product_Ind->Detector Product_Ind_d3->Detector

Caption: Logical relationship of MRM detection for Indapamide and its internal standard.

ParameterNegative Ion ModePositive Ion Mode
Ionization Mode ESI (-)ESI (+)
Capillary Voltage User Optimized4.5 kV
Source Temperature User Optimized430°C
Desolvation Temperature User Optimized280°C
Cone Gas Flow User OptimizedUser Optimized
Desolvation Gas Flow User Optimized11.0 L/min
Collision Gas ArgonArgon

Note: Instrument-specific parameters such as cone voltage (declustering potential) and collision energy should be optimized for maximum sensitivity for each transition. A general approach is to infuse a standard solution of the analyte and internal standard and vary these parameters to find the values that yield the highest signal intensity for each product ion.

The following MRM transitions are recommended for the quantification and confirmation of Indapamide and this compound.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Use
Indapamide Negative364.0188.9Quantifier
This compound Negative367.0188.9Internal Standard
Indapamide Positive366.1132.15Quantifier
Indapamide Positive366.1User OptimizedQualifier

Data Presentation

The quantitative data for the MRM transitions are summarized in the table below.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
IndapamideNegative364.0188.9
This compoundNegative367.0188.9
IndapamidePositive366.1132.15

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of Indapamide in biological matrices using this compound as an internal standard. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted to various laboratory settings and instrumentation. Proper optimization of instrument-specific parameters is crucial for achieving the best performance.

References

Application of Deuterated Indapamide as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema. To accurately quantify the concentration of Indapamide in biological matrices such as human plasma, a robust and reliable analytical method is essential. This is particularly critical for pharmacokinetic and bioequivalence studies, which inform dosing regimens and drug efficacy. The use of a stable isotope-labeled internal standard (IS), such as Indapamide-d3, is a widely accepted approach to minimize analytical variability and improve the accuracy and precision of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the determination of Indapamide in human plasma using Indapamide-d3 as an internal standard. The methodology is based on validated bioanalytical techniques and is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed to isolate Indapamide and the Indapamide-d3 internal standard from human plasma.

Materials:

  • Human plasma samples

  • Indapamide and Indapamide-d3 reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized or HPLC grade)

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • Phosphate buffer (pH 9.0)

Procedure:

  • Thaw human plasma samples at room temperature.

  • To a 0.25 mL aliquot of human plasma, add the internal standard (Indapamide-d3) and 1 mL of phosphate buffer (pH 9.0).

  • Vortex the mixture for 30 seconds.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and quantification of Indapamide and Indapamide-d3 are achieved using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system (e.g., Shimadzu, Agilent)

  • Mass spectrometer (e.g., Sciex API 4000)

  • C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 2mM ammonium acetate in 0.1% formic acid (70:30 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indapamide: m/z 366.0 → 191.1

    • Indapamide-d3 (IS): m/z 369.1 → 191.1

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range0.20 - 80.0 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.20 ng/mL
Intra-day Precision (%CV)≤ 15%
Inter-day Precision (%CV)≤ 15%
Accuracy (%)85 - 115%
Recovery~90%
Matrix EffectMinimal

Visualizations

experimental_workflow Experimental Workflow for Indapamide Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Aliquot (0.25 mL) add_is 2. Add Indapamide-d3 (IS) plasma->add_is buffer 3. Add Phosphate Buffer add_is->buffer vortex1 4. Vortex buffer->vortex1 spe 5. Solid-Phase Extraction (SPE) vortex1->spe elute 6. Elute with Methanol spe->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute inject 9. Inject 10 µL reconstitute->inject lc 10. Chromatographic Separation (C18) inject->lc ms 11. MS/MS Detection (MRM) lc->ms data 12. Data Acquisition & Quantification ms->data

Caption: Workflow for the extraction and quantification of Indapamide from plasma.

logical_relationship Role of Internal Standard in Quantification analyte Indapamide (Analyte) sample_prep Sample Preparation (Extraction) analyte->sample_prep is Indapamide-d3 (Internal Standard) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms analyte_response Analyte Peak Area lcms->analyte_response is_response IS Peak Area lcms->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio calibration Calibration Curve ratio->calibration Compare to concentration Analyte Concentration calibration->concentration Calculate

Caption: Use of an internal standard to correct for variability and ensure accurate quantification.

Conclusion

The use of Indapamide-d3 as an internal standard provides a reliable and accurate method for the quantification of Indapamide in human plasma. The described solid-phase extraction and LC-MS/MS protocol is robust, with excellent linearity, precision, and accuracy, making it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The stable isotope-labeled internal standard effectively compensates for variations in sample processing and instrument response, ensuring data of the highest quality for critical drug development decisions.

Troubleshooting & Optimization

Technical Support Center: Optimizing Indapamide-d3 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Indapamide-d3 in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery and ensure accurate quantification of Indapamide-d3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Indapamide-d3 from plasma?

A1: The three primary techniques for extracting Indapamide-d3 from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method has its own advantages regarding recovery, cleanliness of the extract, and throughput.

Q2: Why is my recovery of Indapamide-d3 low?

A2: Low recovery of Indapamide-d3 can stem from several factors depending on the extraction method used. These may include suboptimal pH, inappropriate solvent selection, incomplete elution from an SPE cartridge, or the formation of emulsions during LLE.[2][3] It is also crucial to ensure the accurate preparation of standard solutions and proper sample handling.

Q3: How does pH affect the extraction of Indapamide-d3?

A3: The pH of the sample can significantly influence the ionization state of Indapamide and its deuterated analog, thereby affecting its solubility in the extraction solvent. For instance, adjusting the pH of the extraction medium to 6.66 with a phosphate buffer has been shown to enhance the dissociation of indapamide from plasma proteins, which can improve extraction efficiency.[2] Indapamide is most stable at a pH above 5.[4]

Q4: Can matrix effects interfere with my Indapamide-d3 quantification?

A4: Yes, matrix effects can be a significant issue in the bioanalysis of plasma samples, potentially leading to ion suppression or enhancement in the mass spectrometer and affecting the accuracy of quantification. Utilizing a stable isotope-labeled internal standard like Indapamide-d3 is a primary strategy to compensate for these effects, as it behaves nearly identically to the analyte during sample preparation and analysis. Proper sample cleanup through techniques like SPE or LLE can also help minimize matrix effects.

Q5: What is a suitable internal standard for Indapamide analysis?

A5: Indapamide-d3 is a commonly used and highly recommended stable isotope-labeled internal standard for the quantification of indapamide in biological matrices. Its chemical and physical properties are nearly identical to indapamide, ensuring similar behavior during extraction and chromatographic separation, which helps to correct for variability in the analytical process.

Troubleshooting Guides

Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the pH of the plasma sample to approximately 6.7 before extraction.This enhances the dissociation of Indapamide-d3 from plasma proteins, improving its partitioning into the organic solvent.
Inappropriate Solvent Use diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate.These solvents have demonstrated good extraction efficiency for indapamide.
Emulsion Formation Centrifuge the sample at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can also help break the emulsion.Emulsions can trap the analyte, preventing its complete transfer into the organic phase.
Insufficient Mixing Ensure vigorous vortexing for at least 1-2 minutes to maximize the surface area between the aqueous and organic phases.Incomplete mixing leads to inefficient partitioning and lower recovery.
Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Rationale
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. A common approach involves washing with methanol followed by water.Proper conditioning activates the sorbent for optimal analyte retention.
Incorrect Sample Loading Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).A slow flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention.
Inefficient Elution Use an appropriate elution solvent with sufficient strength, such as methanol or acetonitrile, and ensure the elution volume is adequate to fully recover the analyte.A weak or insufficient volume of elution solvent will result in incomplete recovery of Indapamide-d3 from the cartridge.
** Breakthrough**Check if the analyte is present in the wash solution. If so, the wash solvent may be too strong or the sorbent capacity may be exceeded.Analyte loss during the washing step will lead to low overall recovery.
Issues with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step Rationale
Incomplete Precipitation Use a sufficient volume of cold precipitating solvent (e.g., acetonitrile) in a 3:1 or 4:1 ratio to the plasma sample volume. Ensure thorough vortexing.Incomplete protein removal can trap the analyte within the protein pellet, leading to lower recovery.
Analyte Co-precipitation Acidic precipitating agents can sometimes lead to co-precipitation of the analyte. Acetonitrile is often a more effective choice.Co-precipitation reduces the amount of free analyte in the supernatant available for analysis.
Peak Shape Distortion The high organic content of the final extract can cause poor peak shape in reversed-phase chromatography. Consider diluting the extract or reducing the injection volume.Mismatched solvent strength between the sample and the mobile phase can lead to chromatographic issues.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the determination of indapamide in human plasma.

  • To 500 µL of plasma in a centrifuge tube, add the internal standard solution (Indapamide-d3).

  • Add 5 mL of diethyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This is a general protocol that can be adapted based on the specific SPE cartridge used.

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load 0.5 mL of the pre-treated plasma sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Indapamide-d3 with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protein Precipitation (PPT) Protocol

This protocol is based on a method for the simultaneous determination of indapamide and other analytes in plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (Indapamide-d3).

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute if necessary.

Data Summary

Comparison of Extraction Methods for Indapamide
Extraction Method Reported Recovery Key Advantages Key Disadvantages Reference
Liquid-Liquid Extraction (LLE)~83%Cost-effective, good for removing salts and polar interferences.Can be labor-intensive, potential for emulsion formation, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE)>90% (automated)High recovery and clean extracts, amenable to automation.Can be more expensive, requires method development for optimal sorbent and solvent selection.
Protein Precipitation (PPT)>80%Simple, fast, and high-throughput.May result in less clean extracts and potential for matrix effects.

Visualizations

LLE_Workflow plasma Plasma Sample + IS add_solvent Add Diethyl Ether plasma->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow for Indapamide-d3.

SPE_Workflow condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Plasma Sample equilibrate->load wash Wash (5% Methanol in Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow for Indapamide-d3.

Low_Recovery_Troubleshooting start Low Recovery Observed check_method Which Extraction Method? start->check_method lle LLE check_method->lle LLE spe SPE check_method->spe SPE ppt PPT check_method->ppt PPT lle_causes Potential LLE Causes: - Suboptimal pH - Emulsion - Wrong Solvent lle->lle_causes spe_causes Potential SPE Causes: - Improper Conditioning - Fast Loading - Weak Elution spe->spe_causes ppt_causes Potential PPT Causes: - Incomplete Precipitation - Co-precipitation ppt->ppt_causes lle_solutions Solutions: - Adjust pH to ~6.7 - Centrifuge longer/faster - Use Diethyl Ether lle_causes->lle_solutions spe_solutions Solutions: - Follow Protocol - Slow Flow Rate - Stronger Elution Solvent spe_causes->spe_solutions ppt_solutions Solutions: - Increase Solvent Ratio - Use Acetonitrile ppt_causes->ppt_solutions

Caption: Troubleshooting Logic for Low Indapamide-d3 Recovery.

References

addressing matrix effects in Indapamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Indapamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Indapamide quantification?

A1: A matrix effect is the alteration of an analyte's response due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of Indapamide quantification, particularly with LC-MS/MS, these effects can lead to either suppression or enhancement of the ionization signal, resulting in inaccurate and imprecise measurements.[2][3] Endogenous components such as phospholipids, proteins, and salts in biological matrices (e.g., plasma, blood, urine) are common causes of matrix effects.[2] Failure to address these effects can compromise the reliability of pharmacokinetic and bioequivalence studies.

Q2: How can I evaluate the presence and extent of matrix effects in my assay?

A2: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects. This involves comparing the response of Indapamide spiked into a blank, extracted matrix to the response of Indapamide in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. According to FDA guidelines, the matrix effect should be assessed in at least six different lots of the biological matrix. The precision (CV) of the results should be within 15%.

A qualitative assessment can be performed using the "post-column infusion" technique, which helps identify regions in the chromatogram where matrix components cause ion suppression or enhancement.

Q3: What are the primary strategies to minimize or eliminate matrix effects for Indapamide analysis?

A3: The three primary strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis.

  • Chromatographic Separation: To separate Indapamide from co-eluting matrix components.

  • Use of a Suitable Internal Standard (IS): To compensate for signal variations caused by matrix effects. A stable isotope-labeled internal standard (SIL-IS) for Indapamide is the preferred choice.

Troubleshooting Guide

This guide provides solutions to common issues encountered during Indapamide quantification due to matrix effects.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

This is a primary indicator of uncompensated matrix effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor QC reproducibility.

Detailed Steps:

  • Internal Standard Review: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as Indapamide-d3. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for the variability. If you are not using a SIL-IS, its implementation is highly recommended.

  • Sample Preparation Method Evaluation: If a SIL-IS is already in use and issues persist, your sample preparation method may not be sufficiently removing interfering matrix components.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least clean sample preparation technique and often leaves significant amounts of phospholipids in the extract, which are major contributors to matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Indapamide into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts.

    Comparison of Sample Preparation Techniques for Indapamide:

TechniqueProsConsTypical Recovery of IndapamideReference
Protein Precipitation (PPT) Simple, fast, inexpensive.Least clean, high matrix effects.Variable, often lower than LLE/SPE.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, good recovery.More labor-intensive than PPT.>80%
Solid-Phase Extraction (SPE) Cleanest extracts, high recovery and concentration.More complex and costly.>90%
  • Phospholipid Removal: Since phospholipids are a primary cause of matrix effects in plasma samples, consider using specialized phospholipid removal plates or cartridges if you suspect they are the issue. These products can be integrated into a PPT workflow.

  • Chromatographic Optimization: Increasing the separation between Indapamide and co-eluting matrix components can significantly reduce interference. This can be achieved by:

    • Modifying the mobile phase composition or gradient.

    • Using a different stationary phase (e.g., a phenyl column has been used successfully for Indapamide).

    • Employing smaller particle size columns (UPLC) for better resolution.

Issue 2: Low sensitivity and high baseline noise.

This can be caused by significant ion suppression from the sample matrix.

Troubleshooting Workflow:

start Low Sensitivity / High Noise assess_cleanup Assess Sample Cleanup Efficiency start->assess_cleanup switch_method Switch from PPT to LLE or SPE assess_cleanup->switch_method optimize_spe Optimize SPE Method (wash/elution steps) switch_method->optimize_spe check_ionization Evaluate Ionization Source optimize_spe->check_ionization esi_vs_apci Consider Switching from ESI to APCI (APCI is less prone to matrix effects) check_ionization->esi_vs_apci end Improved Sensitivity esi_vs_apci->end

Caption: Troubleshooting workflow for low sensitivity.

Detailed Steps:

  • Enhance Sample Cleanup: As a first step, improve the sample cleanup procedure. If you are using protein precipitation, switching to liquid-liquid extraction (LLE) or, preferably, solid-phase extraction (SPE) will provide a significantly cleaner sample and likely improve sensitivity.

  • Optimize Extraction Method:

    • For LLE: Experiment with different extraction solvents and pH adjustments to maximize the recovery of Indapamide while minimizing the co-extraction of interfering substances.

    • For SPE: Optimize the wash and elution steps. A more rigorous wash step with a solvent that does not elute Indapamide can remove more interferences. The elution solvent should be selective for Indapamide.

  • Evaluate Ionization Source: Electrospray ionization (ESI) is commonly used for Indapamide but is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, testing APCI may lead to a reduction in ion suppression and an improvement in sensitivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method (PPT, LLE, or SPE).

  • Prepare Spiked Samples:

    • Set A: Spike the extracted blank matrix from each lot with Indapamide at two concentration levels (low QC and high QC).

    • Set B: Prepare neat solutions of Indapamide in the final reconstitution solvent at the same low QC and high QC concentrations.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot:

      • MF = (Peak Area in Spiked Extract [Set A]) / (Peak Area in Neat Solution [Set B])

    • Calculate the IS-Normalized MF (if using a SIL-IS):

      • IS-Normalized MF = (MF of Indapamide) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the six lots should not exceed 15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application. Oasis HLB cartridges have been shown to be effective for Indapamide extraction.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated plasma sample (e.g., acidified with 1M HCl).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Indapamide from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Experimental Workflow for SPE:

start Start: Plasma Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol) load->wash elute 4. Elute Indapamide (e.g., Methanol) wash->elute dry_recon 5. Evaporate and Reconstitute elute->dry_recon end Analysis by LC-MS/MS dry_recon->end

Caption: General workflow for Solid-Phase Extraction (SPE).

References

rac Indapamide-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of rac Indapamide-d3. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Stability and Storage Conditions

Proper handling and storage are critical to maintain the chemical integrity of this compound. Below is a summary of recommended storage conditions and observed stability data from forced degradation studies on Indapamide. The stability of this compound is expected to be comparable to its non-labeled counterpart.

Recommended Storage
ConditionTemperatureAdditional Notes
Long-term Storage -20°CRecommended by most suppliers for maintaining long-term stability.[1]
Short-term Storage 2-8°CSuitable for short periods, as indicated by some suppliers.
Shipping Room TemperatureThe compound is generally stable enough for shipping at ambient temperatures.[1]
Summary of Forced Degradation Studies on Indapamide

Forced degradation studies help to understand the intrinsic stability of a drug substance and identify potential degradation products. The following table summarizes the degradation of Indapamide under various stress conditions as reported in scientific literature.

Stress ConditionReagents and DurationObserved DegradationKey Degradation Products
Alkaline Hydrolysis 1 N NaOH at 70°C for 20 min~29.55%4-chloro-3-sulfamoylbenzoic acid, 2-methylindoline
Acidic Hydrolysis 1 N HClSlight degradation (~1.56% - 8.25%)4-chloro-3-sulfamoylbenzamide
Oxidative Degradation 0.5 M CuCl₂ or 30% H₂O₂Slight degradation (~0.50% - 8.25%)N-oxides and other oxidation products
Thermal Degradation 70°CStable to slight degradationImpurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide)
Photodegradation UV/VIS lightStable to slight degradation4-chloro-3-sulfamoylbenzamide

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

Q1: I see an unexpected peak in my HPLC chromatogram. What could it be?

A1: An unexpected peak could be a degradation product, an impurity from the solvent, or a contaminant.

  • Check for Degradation: Compare the retention time of the unexpected peak with known degradation products of Indapamide (see table above). Alkaline conditions are a primary cause of degradation.[1] Ensure your mobile phase is not basic and that your sample has been stored correctly.

  • Solvent Impurities: Run a blank injection with your solvent to check for impurities.

  • Sample Contamination: Ensure proper handling and cleaning of all vials and equipment.

Q2: The peak area of my this compound standard is smaller than expected. Why?

A2: A smaller than expected peak area can indicate degradation of the compound or issues with the analytical method.

  • Verify Storage Conditions: Confirm that the standard has been stored at the recommended -20°C.[1] Improper storage can lead to gradual degradation.

  • Check Solution Stability: Indapamide solutions in methanol/acetonitrile and water are generally stable for up to 48 hours at room temperature and under refrigeration. However, prolonged storage in solution is not recommended.

  • Instrument Performance: Check for leaks in the HPLC system, ensure the injector is working correctly, and verify detector settings.

Q3: My sample shows poor solubility in the chosen solvent. What should I do?

A3: this compound is soluble in organic solvents like methanol, acetonitrile, and DMSO.

  • Solvent Selection: If you are using an aqueous buffer, ensure the percentage of organic solvent is sufficient to maintain solubility.

  • Sonication: Use of an ultrasonic bath can aid in dissolution.

  • pH Adjustment: While Indapamide is more stable in acidic to neutral conditions, extreme pH should be avoided to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light.[1]

Q2: Is this compound sensitive to light?

A2: Forced degradation studies on Indapamide show that it is relatively stable under photolytic stress. However, as a general good practice for all analytical standards, it is recommended to store it protected from light.

Q3: How does the deuterium labeling affect the stability of this compound compared to unlabeled Indapamide?

A3: The deuterium labeling is unlikely to significantly alter the chemical stability of the molecule under normal storage and experimental conditions. The degradation pathways are expected to be the same as for unlabeled Indapamide.

Q4: Can I store this compound in solution? For how long?

A4: While short-term stability in common organic solvents (methanol, acetonitrile) and their aqueous mixtures has been demonstrated for up to 48 hours, it is best practice to prepare solutions fresh for each experiment to avoid potential degradation and solvent evaporation.

Q5: What are the main degradation products of Indapamide I should be aware of?

A5: The most significant degradation occurs under alkaline hydrolysis, leading to the formation of 4-chloro-3-sulfamoylbenzoic acid and 2-methylindoline. Under acidic conditions, 4-chloro-3-sulfamoylbenzamide can be formed.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a general guideline for a stability-indicating HPLC method for Indapamide, which can be adapted for this compound.

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 3.0) and an organic solvent like methanol or acetonitrile. A common ratio is 30:70 (v/v) buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 241 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

Forced Degradation Study Protocol

To assess the stability of this compound, a forced degradation study can be performed.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 N HCl and keep at 70°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 1 N NaOH and keep at 70°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Keep the solid compound or a solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the solid compound or a solution to UV light.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visual Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis cluster_start cluster_investigation Investigation Steps cluster_analysis Analysis of Findings cluster_resolution Resolution start Start: Unexpected Result (e.g., extra peaks, low peak area) check_storage 1. Verify Storage Conditions (-20°C, protected from light) start->check_storage check_solution 2. Assess Solution Age & Prep (Freshly prepared?) check_storage->check_solution check_hplc 3. Review HPLC Method (Mobile phase pH, column integrity) check_solution->check_hplc run_blank 4. Run Blank Injection (Solvent/mobile phase only) check_hplc->run_blank storage_issue Storage Issue Identified? run_blank->storage_issue solution_issue Solution Issue Identified? storage_issue->solution_issue No res_storage Action: Use new aliquot. Review storage protocol. storage_issue->res_storage Yes hplc_issue HPLC Issue Identified? solution_issue->hplc_issue No res_solution Action: Prepare fresh solution. solution_issue->res_solution Yes blank_issue Contamination in Blank? hplc_issue->blank_issue No res_hplc Action: Optimize HPLC method. Check for leaks/blockages. hplc_issue->res_hplc Yes res_contamination Action: Use fresh solvents. Clean glassware. blank_issue->res_contamination Yes res_degradation Hypothesis: Degradation. Compare with known degradants. blank_issue->res_degradation No

References

Technical Support Center: Optimizing LC Gradient for Indapamide and its Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Indapamide and its labeled internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC method for Indapamide?

A1: A good starting point for method development is a reversed-phase separation using a C18 column. Mobile phases commonly consist of an aqueous component with a pH modifier (e.g., formic acid or ammonium acetate) and an organic component like acetonitrile or methanol. Both isocratic and gradient elution methods have been successfully employed.[1]

Q2: What are the common mass spectrometry (MS) settings for Indapamide and its deuterated standard?

A2: Indapamide can be ionized in both positive and negative electrospray ionization (ESI) modes. In negative ESI mode, common multiple reaction monitoring (MRM) transitions are m/z 364.0 → 188.9 for Indapamide and m/z 367.0 → 188.9 for Indapamide-d3.[1] In positive ESI mode, a common transition is m/z 366.1 → 132.15.[2][3] The choice of ionization mode may depend on the specific matrix and desired sensitivity.

Q3: My peak shape for Indapamide is poor (tailing). What are the potential causes and solutions?

A3: Peak tailing for Indapamide can arise from several factors, including secondary interactions with the stationary phase, issues with the mobile phase, or column contamination. To address this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH can help to reduce secondary silanol interactions, which are a common cause of peak tailing for compounds with amine groups.

  • Buffer Addition: Incorporating a buffer, such as ammonium formate, into your mobile phase can help to mitigate these secondary interactions.

  • Column Choice: Ensure you are using a high-quality, well-maintained column. Column degradation can lead to poor peak shape.

Q4: I am observing significant matrix effects in my bioanalytical assay. How can I minimize these?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects:

  • Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC gradient to ensure that Indapamide and its internal standard elute in a region free from co-eluting matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard, such as Indapamide-d3, to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve common peak shape issues encountered during the analysis of Indapamide.

G cluster_0 Troubleshooting Poor Peak Shape start Start: Poor Peak Shape Observed check_all_peaks Are all peaks tailing/fronting? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No (Only Indapamide/IS) check_all_peaks->all_peaks_no No check_frit Check for blocked column frit. Backflush column. all_peaks_yes->check_frit check_mobile_phase Is mobile phase pH appropriate? Is a buffer used? all_peaks_no->check_mobile_phase check_connections Inspect for extra-column volume (e.g., long tubing, poor connections). check_frit->check_connections resolved Issue Resolved check_connections->resolved adjust_ph Adjust pH or add buffer (e.g., ammonium formate). check_mobile_phase->adjust_ph No check_column_health Is the column old or contaminated? check_mobile_phase->check_column_health Yes adjust_ph->resolved replace_column Replace column. check_column_health->replace_column Yes unresolved Issue Persists: Consult Advanced Support check_column_health->unresolved No replace_column->resolved

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Retention Times

Use this guide to troubleshoot variability in the retention times of Indapamide and its internal standard.

G cluster_1 Troubleshooting Inconsistent Retention Times start Start: Inconsistent Retention Times check_pump Is the LC pump pressure stable? start->check_pump pump_no No check_pump->pump_no No pump_yes Yes check_pump->pump_yes Yes troubleshoot_pump Troubleshoot pump (check for leaks, bubbles). pump_no->troubleshoot_pump check_mobile_phase_prep Is the mobile phase prepared correctly and freshly made? pump_yes->check_mobile_phase_prep resolve Issue Resolved troubleshoot_pump->resolve mobile_phase_no No check_mobile_phase_prep->mobile_phase_no No mobile_phase_yes Yes check_mobile_phase_prep->mobile_phase_yes Yes remake_mobile_phase Prepare fresh mobile phase. mobile_phase_no->remake_mobile_phase check_column_equilibration Is the column properly equilibrated between injections? mobile_phase_yes->check_column_equilibration remake_mobile_phase->resolve equilibration_no No check_column_equilibration->equilibration_no No equilibration_yes Yes check_column_equilibration->equilibration_yes Yes increase_equilibration Increase equilibration time. equilibration_no->increase_equilibration check_temp Is the column oven temperature stable? equilibration_yes->check_temp increase_equilibration->resolve temp_no No check_temp->temp_no No check_temp->resolve Yes unresolved Issue Persists: Consider Column Degradation temp_no->unresolved

Caption: Workflow for troubleshooting inconsistent retention times.

Experimental Protocols

Example Protocol 1: LC-MS/MS Analysis of Indapamide in Whole Blood

This protocol is based on a validated method for the quantification of Indapamide in human whole blood.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood sample.

  • Add 20 µL of Indapamide-d3 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Synergi Polar-RP (50 x 4.6 mm, 4 µm)
Mobile Phase A 5 mM Ammonium Acetate with 1 mM Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 40% A, 60% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 40 °C
MS System API 4000 or equivalent
Ionization Mode ESI Negative
MRM Transitions Indapamide: 364.0 → 188.9, Indapamide-d3: 367.0 → 188.9
Ion Source Temp. 500 °C
Example Protocol 2: UPLC-MS/MS Analysis of Indapamide in Human Plasma

This protocol is adapted from a method for the analysis of Indapamide in human plasma using UPLC.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add the internal standard.

  • Add 1 mL of diethyl ether.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

ParameterValue
UPLC System Waters Acquity or equivalent
Column Acquity C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Sodium Dihydrogenphosphate Buffer (pH 3.33)
Mobile Phase B Acetonitrile
Gradient A gradient elution should be optimized for separation.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temp. 45 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive or Negative (to be optimized)
MRM Transitions To be optimized based on precursor and product ions.
Ion Source Temp. To be optimized for the specific instrument.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Indapamide Analysis
ParameterMethod 1 (Whole Blood)Method 2 (Plasma)Method 3 (Serum)
Analyte IndapamideIndapamideIndapamide
Internal Standard Indapamide-d3SulfamethazineZolpidem Tartarate
Matrix Whole BloodPlasmaSerum
Sample Prep. LLELLESPE
Column Synergi Polar-RP (50x4.6mm, 4µm)Acquity C18 (100x2.1mm, 1.7µm)Not specified
Mobile Phase Methanol / 5mM Ammonium Acetate with 1mM Formic AcidAcetonitrile / Sodium Dihydrogenphosphate Buffer (pH 3.33)Not specified
Elution Isocratic (60:40)GradientNot specified
Flow Rate 1.0 mL/min0.5 mL/minNot specified
Run Time 3.0 minNot specified< 3 min
Ionization ESI NegativeNot specifiedESI Positive
MRM (Indapamide) 364.0 → 188.9Not specified366.1 → 132.15
Linear Range 0.25 - 50 ng/mL1 - 100 ng/mLNot specified

References

troubleshooting peak shape issues in Indapamide chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting peak shape issues in Indapamide chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed during Indapamide analysis by HPLC?

A1: The most frequently encountered peak shape problems during Indapamide chromatography are peak tailing, peak fronting, and split peaks. These issues can affect the accuracy and precision of quantification.

Q2: What is the pKa of Indapamide, and how does it influence peak shape?

A2: Indapamide has a pKa of approximately 8.3.[1] This means it is a weakly acidic compound. The pH of the mobile phase plays a crucial role in the ionization state of Indapamide, which in turn significantly impacts its retention and peak shape. Operating at a pH far from the pKa is generally recommended to ensure a single ionic form and improve peak symmetry.

Q3: Which type of HPLC column is most suitable for Indapamide analysis?

A3: Reversed-phase columns, particularly C18 columns, are most commonly used and have been shown to provide good separation and peak shape for Indapamide.[2][3] Modern, high-purity silica columns with end-capping are recommended to minimize undesirable secondary interactions with residual silanols.

Q4: How does the sample solvent affect the peak shape of Indapamide?

A4: The composition of the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including fronting and broadening.[4][5] It is best practice to dissolve the Indapamide standard and sample in the initial mobile phase composition whenever possible.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

My Indapamide peak is tailing. What are the potential causes and how can I fix it?

Potential Cause Recommended Solution
Secondary Silanol Interactions Indapamide, as a sulfonamide-containing compound, can interact with free silanol groups on the silica backbone of the column, leading to tailing. Solutions: 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the silanol groups (typically around pH 3.8-4.2) and the analyte's pKa. For Indapamide, a mobile phase pH of 2.5-4.0 is often effective. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
Column Overload Injecting too much Indapamide can saturate the stationary phase, causing peak tailing. Solutions: 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of Indapamide in your sample.
Insufficient Mobile Phase Buffer Capacity If the buffer concentration is too low, it may not effectively control the pH at the column surface, leading to inconsistent ionization and peak tailing. Solution: Increase the buffer concentration in the mobile phase, typically in the range of 10-50 mM.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing. Solutions: 1. Use a Guard Column: Protect the analytical column from contaminants by installing a guard column. 2. Column Washing: Flush the column with a strong solvent to remove strongly retained impurities. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

My Indapamide peak is fronting. What are the potential causes and how can I fix it?

Potential Cause Recommended Solution
Sample Solvent Stronger than Mobile Phase If Indapamide is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., 100% acetonitrile), the sample band will spread, leading to peak fronting. Solution: Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Column Overload (Mass Overload) Injecting a very high concentration of Indapamide can lead to peak fronting. Solutions: 1. Dilute the Sample: Reduce the concentration of Indapamide in the sample. 2. Reduce Injection Volume: Decrease the amount of sample injected.
Column Collapse or Void A physical change in the column packing material, such as a void at the column inlet, can cause peak fronting. Solution: Replace the column. To prevent this, operate within the column's recommended pressure and pH limits.
Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

My Indapamide peak is splitting. What should I do?

Potential Cause Recommended Solution
Partially Blocked Column Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Solutions: 1. Filter Samples and Mobile Phases: Use 0.45 µm or 0.22 µm filters. 2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates. 3. Use an In-line Filter: Install an in-line filter before the column.
Sample Solvent/Mobile Phase Mismatch A significant difference in composition between the sample solvent and the mobile phase can cause peak splitting, especially if the sample solvent is much stronger. Solution: Prepare your Indapamide sample in the mobile phase.
Co-elution with an Impurity The split peak may actually be two closely eluting compounds: Indapamide and an impurity. Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) to improve the resolution between the two peaks.
Column Void A void or channel in the column packing can cause the sample band to split. Solution: Replace the column. Using a guard column can help extend the life of the analytical column.

Experimental Protocols

Standard HPLC Method for Indapamide Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection: UV at 242 nm

  • Sample Preparation: Dissolve the Indapamide standard or sample in the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Guides

PeakTailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Insufficient Buffer Capacity start->cause3 cause4 Column Contamination/Degradation start->cause4 solution1a Lower Mobile Phase pH (e.g., 2.5-4.0) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 solution3 Increase Buffer Concentration cause3->solution3 solution4a Use Guard Column cause4->solution4a solution4b Wash or Replace Column cause4->solution4b

Caption: Troubleshooting workflow for peak tailing in Indapamide chromatography.

PeakFronting_Troubleshooting start Peak Fronting Observed cause1 Strong Sample Solvent start->cause1 cause2 Mass Overload start->cause2 cause3 Column Void/ Collapse start->cause3 solution1 Dissolve Sample in Mobile Phase cause1->solution1 solution2 Dilute Sample or Reduce Injection Volume cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting workflow for peak fronting in Indapamide chromatography.

SplitPeak_Troubleshooting start Split Peak Observed cause1 Blocked Column Frit start->cause1 cause2 Solvent Mismatch start->cause2 cause3 Co-elution with Impurity start->cause3 cause4 Column Void start->cause4 solution1a Filter Samples and Mobile Phases cause1->solution1a solution1b Reverse Flush Column cause1->solution1b solution2 Prepare Sample in Mobile Phase cause2->solution2 solution3 Optimize Separation Conditions cause3->solution3 solution4 Replace Column cause4->solution4

Caption: Troubleshooting workflow for split peaks in Indapamide chromatography.

References

selecting the right internal standard for Indapamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Indapamide.

Frequently Asked Questions (FAQs)

Q1: Which internal standard (IS) is most suitable for the analysis of Indapamide?

A1: The ideal internal standard should be structurally similar to the analyte and not interfere with its detection. For Indapamide analysis, a stable isotope-labeled (SIL) internal standard, such as Indapamide-d3 , is considered the gold standard, especially for LC-MS/MS methods.[1][2][3] SIL internal standards exhibit similar extraction recovery, chromatographic retention, and ionization response to the analyte, which helps to minimize analytical variability.[4][5]

However, if a SIL IS is unavailable, other structurally related compounds have been successfully used. The choice of IS often depends on the analytical technique being employed.

  • For LC-MS/MS: Besides Indapamide-d3, other reported internal standards include Zolpidem tartarate , Glimepiride , and Prednisone .

  • For HPLC-UV: Glipizide and Hydrochlorothiazide have been utilized as internal standards.

The selection should be validated to ensure it does not co-elute with Indapamide or other components in the sample matrix and effectively compensates for variations during sample preparation and analysis.

Q2: What are the key parameters to consider when selecting an internal standard for Indapamide analysis?

A2: The following diagram illustrates the key considerations for selecting a suitable internal standard for Indapamide analysis.

Decision workflow for selecting an internal standard.

Comparison of Internal Standards for Indapamide Analysis

The following table summarizes various internal standards that have been used for the quantification of Indapamide, along with the analytical methods and key performance data.

Internal StandardAnalytical MethodMatrixRecovery (%)Linearity Range (ng/mL)Key Considerations
Indapamide-d3 LC-MS/MSHuman Whole Blood>800.25 - 50Ideal choice due to isotopic labeling, co-elutes with Indapamide.
Prednisone HPLC-MSNot specifiedNot specifiedNot specifiedStructurally different, ensure no interference.
Glipizide HPLC-UVHuman Whole BloodNot specifiedNot specifiedUsed in HPLC-UV methods, different chemical class.
Zolpidem tartarate LC-MS/MSHuman Whole Blood>90 (for Indapamide)1 - 50Automated SPE method, good recovery.
Glimepiride LC-MS/MSHuman Whole Blood93.230.5 - 80High recovery, suitable for sensitive LC-MS/MS.
Hydrochlorothiazide HPLCPowder and TabletsNot specified2.5 - 50 (for Indapamide)Used for simultaneous determination with Captopril.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Indapamide using Indapamide-d3 as Internal Standard

This protocol is based on a validated method for the quantification of Indapamide in human whole blood.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of whole blood, add 50 µL of Indapamide-d3 internal standard solution.

    • Vortex for 30 seconds.

    • Add 3 mL of diethyl ether and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Synergi Polar RP-column (50 x 4.6 mm i.d.; 4 µm)

    • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

    • Run Time: 3.0 min

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Transitions:

      • Indapamide: m/z 364.0 → m/z 188.9

      • Indapamide-d3 (IS): m/z 367.0 → m/z 188.9

G cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Chromatography LC Separation (Synergi Polar RP-column) Sample_Prep->Chromatography MS_Detection MS/MS Detection (ESI Negative Mode) Chromatography->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for LC-MS/MS analysis of Indapamide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing for Indapamide and/or IS 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with mobile phase.1. Adjust the pH of the mobile phase; Indapamide is acidic. 2. Use a guard column or replace the analytical column. 3. Ensure the reconstitution solvent is similar in composition to the mobile phase.
High Variability in Internal Standard Response 1. Inconsistent sample extraction. 2. Ion suppression or enhancement from the matrix. 3. Instability of the IS in the sample or stock solution.1. Optimize and validate the extraction procedure to ensure consistent recovery. 2. Use a stable isotope-labeled IS (e.g., Indapamide-d3) to compensate for matrix effects. Dilute the sample if necessary. 3. Check the stability of the internal standard under storage and experimental conditions.
Co-elution of Indapamide with an Interfering Peak 1. Insufficient chromatographic resolution. 2. Presence of a metabolite or matrix component with similar properties.1. Modify the mobile phase composition or gradient to improve separation. 2. Use a more selective detector, such as a mass spectrometer, and monitor specific transitions.
Low Recovery of Indapamide and IS 1. Suboptimal extraction solvent or pH. 2. Incomplete protein precipitation.1. Test different extraction solvents and adjust the pH to optimize the extraction of the acidic Indapamide. 2. Ensure complete protein precipitation by using an appropriate agent and sufficient vortexing/centrifugation.

References

Technical Support Center: rac Indapamide-d3 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accuracy in the preparation and use of rac Indapamide-d3 stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: High-purity aprotic solvents are recommended to prevent deuterium-hydrogen (H/D) exchange and ensure the isotopic stability of your standard.[1] Methanol, acetonitrile, and ethyl acetate are suitable choices, as Indapamide is soluble in these solvents.[2][3] Dimethyl sulfoxide (DMSO) can also be used. Avoid aqueous or protic solvents for long-term storage.[1]

Q2: How should I store the solid this compound and its stock solution?

A2: Proper storage is critical to maintain the integrity of your standard.

FormStorage ConditionRationale
Solid (Neat) Store at -20°C in a desiccator.Protects from moisture and degradation.[1]
Stock Solution Store at -20°C or colder in a tightly sealed, light-protecting vial.Minimizes solvent evaporation and slows potential degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the typical concentrations for stock and working solutions of Indapamide-d3?

A3: The optimal concentrations depend on your specific application, but typical ranges are:

  • Stock Solution: 1 mg/mL.

  • Working Solutions: Prepared by serial dilution of the stock solution to fall within the calibration curve range of the analytical method, often between 0.25 ng/mL and 100 ng/mL for bioanalytical applications.

Q4: Can I mix this compound with other internal standards in a single stock solution?

A4: While possible, it is generally recommended to prepare individual stock solutions for each internal standard. This provides greater flexibility and prevents potential cross-reactivity or degradation that could occur in a mixture. If a mixed solution is necessary, ensure all compounds are stable and soluble in the chosen solvent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inaccurate or Inconsistent Results 1. Inaccurate Stock Concentration: Errors in weighing, dilution, or solvent evaporation. 2. Degradation of Standard: Improper storage (exposure to light, high temperature, or reactive solvents). Indapamide is sensitive to strong acidic and alkaline conditions. 3. Isotopic Exchange (H/D Exchange): Use of protic solvents (e.g., water) for storage.1. Verify Concentration: Use a validated analytical method (e.g., LC-MS/MS) to confirm the concentration. Prepare a fresh stock solution, paying close attention to technique. 2. Check Storage Conditions: Ensure the solution is stored at -20°C or below and protected from light. Prepare fresh solutions if degradation is suspected. The main degradation product of Indapamide has been identified as 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide. 3. Use Aprotic Solvents: Always use high-purity aprotic solvents like acetonitrile or methanol for stock solution preparation and storage.
Precipitation or Cloudiness in Solution 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Temperature Effects: The compound may be precipitating out of solution at lower storage temperatures.1. Consult Solubility Data: Ensure the concentration is within the solubility limits (see table below). Gentle warming and sonication may help redissolve the compound. 2. Solvent Selection: Consider using a solvent with higher solubilizing power, such as DMSO, for the initial stock solution before diluting with a solvent compatible with your analytical method.
Drifting Internal Standard Signal in LC-MS/MS 1. Stock Solution Instability: Degradation over time, even with proper storage. 2. Adsorption to Vials: The analyte may be adsorbing to the surface of the storage container.1. Prepare Fresh Stock Solutions: It is good practice to prepare fresh stock solutions periodically. 2. Use Silanized Vials: Consider using silanized glass or polypropylene vials to minimize adsorption.

Data Presentation

Table 1: Solubility of Indapamide in Common Solvents

SolventSolubility
MethanolSoluble
EthanolSoluble
AcetonitrileSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble
Note: The solubility of this compound is expected to be nearly identical to that of unlabeled Indapamide.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of the solid standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen aprotic solvent (e.g., methanol or acetonitrile) to dissolve the solid. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Final Dilution: Once dissolved, bring the solution to the final volume with the solvent.

  • Storage: Transfer the solution to a labeled, light-protecting vial and store at -20°C or colder.

Protocol 2: Verification of Stock Solution Concentration by LC-MS/MS

This protocol outlines a general method for verifying the concentration of a newly prepared stock solution.

  • Prepare Working Standards: Create a series of working standard solutions by serially diluting the newly prepared stock solution. The concentration range should be appropriate for your instrument's linear range (e.g., 1 ng/mL to 100 ng/mL).

  • Prepare Calibration Standards: Spike a blank matrix (e.g., plasma or buffer) with the working standards to create a set of calibration standards.

  • Sample Preparation: Extract the calibration standards using an established method, such as liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. A typical method for Indapamide might use a C18 column with a mobile phase of methanol and an ammonium acetate buffer.

  • Data Analysis: Construct a calibration curve by plotting the peak area response against the nominal concentration. The curve should have a correlation coefficient (r²) of >0.99. The calculated concentration of quality control samples prepared from the stock should be within ±15% of the nominal value.

Visualizations

Stock_Solution_Workflow Workflow for Stock Solution Preparation and Use cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh 1. Weigh Solid rac Indapamide-d3 dissolve 2. Dissolve in Aprotic Solvent weigh->dissolve Transfer to volumetric flask dilute 3. Dilute to Final Volume dissolve->dilute verify 4. Verify Concentration (e.g., LC-MS/MS) dilute->verify Primary Stock Solution (e.g., 1 mg/mL) store 5. Store at -20°C (Protected from Light) verify->store If concentration is accurate working 6. Prepare Working Solutions for Assay store->working

Caption: Workflow for this compound stock solution preparation.

Troubleshooting_Logic Troubleshooting Inaccurate Results start Inaccurate or Inconsistent Analytical Results check_conc Is stock solution concentration verified? start->check_conc check_storage Was the solution stored correctly (-20°C, dark)? check_conc->check_storage Yes verify Verify concentration using LC-MS/MS. check_conc->verify No check_solvent Was an aprotic solvent used? check_storage->check_solvent Yes remake Prepare a fresh stock solution. check_storage->remake No use_aprotic Use high-purity aprotic solvent. check_solvent->use_aprotic No end_ok Problem Resolved check_solvent->end_ok Yes verify->remake remake->check_storage use_aprotic->remake

Caption: Logic diagram for troubleshooting inaccurate results.

References

calibration curve linearity issues in Indapamide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity in Indapamide assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for an Indapamide assay using HPLC-UV?

A1: Based on validated methods, a typical linear range for Indapamide assays using HPLC-UV detection is between 10 µg/mL and 100 µg/mL.[1] However, specific ranges can vary depending on the method's sensitivity and the detector's linear dynamic range. For instance, some methods have demonstrated linearity in ranges of 10-60 µg/mL and 0.2-1.2 µg/mL.[2][3]

Q2: What is an acceptable correlation coefficient (r²) for a linear calibration curve in an Indapamide assay?

A2: For a calibration curve to be considered linear, the correlation coefficient (r²) should ideally be greater than 0.99.[2][4] Many validated methods for Indapamide report r² values of 0.999 or higher.

Q3: Can I use a non-linear regression model for my Indapamide calibration curve?

A3: While linear regression is the most common and preferred model, a non-linear model, such as a quadratic fit, may be used if the detector response is inherently non-linear across the desired concentration range. However, the choice of a non-linear model must be justified and validated. It is often employed when dealing with wide dynamic ranges or detector saturation at higher concentrations.

Q4: What are the key validation parameters for an Indapamide HPLC method?

A4: According to ICH guidelines, the key validation parameters for an HPLC method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Troubleshooting Guide: Calibration Curve Linearity Issues

This guide addresses common problems related to non-linear calibration curves in Indapamide assays.

Problem 1: My calibration curve is flattening at higher concentrations.

This is a common issue often indicative of detector saturation or analyte solubility limits.

  • Possible Cause 1: Detector Saturation.

    • Explanation: The detector has a maximum response capacity. At high analyte concentrations, the signal can exceed this limit, leading to a plateau in the calibration curve. For UV detectors, this can occur at absorbance units greater than 1.0 AU.

    • Solution:

      • Reduce Concentration Range: Lower the concentration of the highest calibration standards to stay within the detector's linear range.

      • Dilute Samples: If high concentration samples are expected, establish a validated dilution protocol.

      • Check Detector Settings: Ensure detector settings, such as gain, are appropriate for the concentration range.

      • Use a Different Wavelength: If possible, select a wavelength where Indapamide has a lower absorbance.

  • Possible Cause 2: Analyte Solubility.

    • Explanation: At high concentrations, Indapamide may not be fully dissolved in the mobile phase or the injection solvent, leading to a non-proportional response.

    • Solution:

      • Verify Solubility: Check the solubility of Indapamide in your solvent system.

      • Modify Solvent Composition: Adjust the composition of the diluent or mobile phase to improve solubility.

Problem 2: My calibration curve has a poor correlation coefficient (r² < 0.99).

This suggests random or systematic errors in the preparation of standards or in the analytical procedure.

  • Possible Cause 1: Errors in Standard Preparation.

    • Explanation: Inaccurate weighing of the reference standard or errors in serial dilutions can lead to a scattered plot.

    • Solution:

      • Re-prepare Standards: Carefully prepare a fresh set of calibration standards using calibrated balances and volumetric glassware.

      • Use a Stock Solution: Prepare a single, accurate stock solution and perform serial dilutions to minimize variability.

  • Possible Cause 2: Inconsistent Injection Volume.

    • Explanation: A faulty autosampler can introduce variability in the injected volume, affecting the peak area and thus the linearity.

    • Solution:

      • Perform Autosampler Check: Run a series of replicate injections of the same standard to check the precision of the autosampler.

      • Manual Injection: If an autosampler issue is suspected, try manual injections to confirm.

  • Possible Cause 3: Mobile Phase Inconsistency.

    • Explanation: Changes in the mobile phase composition or pH during the analytical run can cause shifts in retention time and affect peak area.

    • Solution:

      • Pre-mix Mobile Phase: If using a gradient, consider pre-mixing the mobile phase to ensure consistency.

      • Degas Solvents: Properly degas all solvents to prevent air bubbles in the system.

      • Use a Buffer: If pH is critical for the separation, use a suitable buffer in the mobile phase to maintain a constant pH.

Problem 3: The y-intercept of my calibration curve is significantly different from zero.

A non-zero intercept can indicate the presence of interfering peaks or contamination.

  • Possible Cause 1: Matrix Effects or Contamination.

    • Explanation: Co-eluting impurities or contaminants in the blank (matrix) can contribute to the signal at the analyte's retention time, causing a positive y-intercept.

    • Solution:

      • Analyze a Blank: Inject a blank sample (matrix without the analyte) to check for any interfering peaks at the retention time of Indapamide.

      • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

      • Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the resolution between Indapamide and any interfering peaks.

  • Possible Cause 2: Carryover.

    • Explanation: Residual analyte from a previous high-concentration injection can be carried over to subsequent injections, leading to a higher-than-expected response in lower concentration standards.

    • Solution:

      • Optimize Wash Steps: Increase the volume and/or change the composition of the autosampler wash solution.

      • Inject a Blank: Run a blank injection after a high-concentration standard to check for carryover.

Quantitative Data Summary

The following tables summarize typical parameters for Indapamide assays based on published methods.

Table 1: HPLC Method Parameters for Indapamide Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250x4.6mm, 5µm)Hypersil BDS C18 (150mm x 4.6 mm, 5µ)Supelco RP C-18 (25cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (40:50:10 v/v/v)H₂O:Methanol (50:50) with 0.2 ml Perchloric acid/L0.05% o-Phosphoric acid:Acetonitrile (60:40 v/v), pH 3.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 242 nm254 nm240 nm
Linearity Range 10-60 µg/mLNot Specified10-100 µg/mL
Correlation Coefficient (r²) 0.9995Not Specified0.9995
Reference

Table 2: HPTLC Method Parameters for Indapamide Analysis

ParameterMethod Details
Stationary Phase Aluminium backed silica gel 60 F₂₅₄ TLC plates
Mobile Phase Ethyl acetate:Water:25% Ammonia (8:2:0.1, v/v/v)
Detection Wavelength 241 nm
Linearity Range 150–900 ng/spot
Correlation Coefficient (r²) 0.9989
Reference

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Calibration Solutions for HPLC

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of Indapamide reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).

  • Calibration Curve Construction:

    • Inject each working standard solution into the HPLC system in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

Visualizations

Troubleshooting_Workflow start Start: Non-Linear Calibration Curve check_r2 Is r² < 0.99? start->check_r2 check_shape Curve Shape Analysis check_r2->check_shape No cause_std_prep Cause: Standard Preparation Error check_r2->cause_std_prep Yes cause_injection Cause: Injection Inconsistency cause_mobile_phase Cause: Mobile Phase Inconsistency flattening Flattening at High Concentrations? check_shape->flattening intercept Significant Non-Zero Intercept? flattening->intercept No cause_saturation Cause: Detector Saturation flattening->cause_saturation Yes cause_solubility Cause: Analyte Solubility Limit cause_contamination Cause: Contamination/ Matrix Effects intercept->cause_contamination Yes cause_carryover Cause: Sample Carryover end_node End: Linear Curve Achieved intercept->end_node No (Re-evaluate) solution_std_prep Solution: Re-prepare Standards Accurately cause_std_prep->solution_std_prep solution_injection Solution: Check/Service Autosampler cause_injection->solution_injection solution_mobile_phase Solution: Prepare Fresh/ Degassed Mobile Phase cause_mobile_phase->solution_mobile_phase solution_saturation Solution: Reduce Conc. Range or Dilute Sample cause_saturation->solution_saturation solution_solubility Solution: Verify/Improve Solubility cause_solubility->solution_solubility solution_contamination Solution: Improve Sample Cleanup/Chromatography cause_contamination->solution_contamination solution_carryover Solution: Optimize Wash Steps cause_carryover->solution_carryover solution_std_prep->end_node solution_injection->end_node solution_mobile_phase->end_node solution_saturation->end_node solution_solubility->end_node solution_contamination->end_node solution_carryover->end_node

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock_prep 1. Prepare Indapamide Stock Solution (1000 µg/mL) working_std 2. Prepare Working Standards (Serial Dilution) stock_prep->working_std hplc_injection 4. Inject Standards and Samples working_std->hplc_injection sample_prep 3. Prepare Sample Solutions (e.g., from tablets) sample_prep->hplc_injection chrom_acq 5. Chromatographic Separation and Data Acquisition hplc_injection->chrom_acq peak_integration 6. Peak Integration (Area vs. Time) chrom_acq->peak_integration cal_curve 7. Construct Calibration Curve (Area vs. Concentration) peak_integration->cal_curve quantification 8. Quantify Indapamide in Samples cal_curve->quantification

Caption: Standard experimental workflow for Indapamide quantification.

References

Validation & Comparative

A Comparative Guide to the LC-MS/MS Method Validation for Indapamide Utilizing rac-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Indapamide in biological matrices, with a specific focus on the use of its deuterated analog, rac-Indapamide-d3, as an internal standard (IS). The data presented is compiled from various studies to offer an objective overview of method performance and experimental protocols.

Method Performance: A Comparative Overview

The use of a stable isotope-labeled internal standard, such as Indapamide-d3, is a widely accepted and recommended practice in quantitative bioanalysis using LC-MS/MS. This is primarily due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery. The following tables summarize the performance characteristics of an LC-MS/MS method for Indapamide using Indapamide-d3 and offer a comparison with methods employing alternative internal standards.

Table 1: Performance Characteristics of an LC-MS/MS Method for Indapamide using Indapamide-d3 as an Internal Standard
Validation ParameterPerformance Metric
Linearity Range 0.25 - 50 ng/mL[1]
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1]
Accuracy Within ±15% of the nominal concentration (within ±20% at LLOQ)
Precision (CV%) <15% (<20% at LLOQ)
Recovery >80% for both Indapamide and Indapamide-d3[1]
Table 2: Comparison with Alternative Internal Standards
Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Key Considerations
Glimepiride 0.5 - 80.0[2]0.5[2]Indapamide: 82.40, IS: 93.23Structurally different from Indapamide, which may lead to different extraction and ionization behavior.
Zolpidem Tartarate 1 - 50Not explicitly statedIndapamide: 90.51-93.90Also structurally dissimilar; potential for differential matrix effects.
Furosemide Indapamide: 1.14 - 68.571.14Not explicitly statedAnother diuretic, but with different chemical properties.

The data suggests that while methods using alternative internal standards can be validated to meet regulatory requirements, the use of a deuterated standard like Indapamide-d3 generally provides more closely matched physical and chemical properties to the analyte, leading to more reliable correction for analytical variability.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the key experimental protocols for a validated LC-MS/MS method for Indapamide using Indapamide-d3.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of whole blood sample, add 25 µL of Indapamide-d3 internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) or an Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 μm), is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mM aqueous ammonium acetate with 1 mM formic acid). The composition is often run in an isocratic mode.

  • Flow Rate: Typically around 0.3 - 1 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. For Indapamide, negative ionization mode has been shown to be effective.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9

    • Indapamide-d3: m/z 367.0 → m/z 188.9

  • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Visualizing the Workflow

To better illustrate the logical flow of the LC-MS/MS method validation process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Indapamide-d3 (IS) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Indapamide Calibration->Quantification

Caption: Experimental workflow for Indapamide quantification.

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for method validation.

References

Precision in Bioanalysis: A Comparative Look at rac Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount. For researchers, scientists, and drug development professionals, understanding the reliability of quantitative data is crucial for making informed decisions. This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of Indapamide, for which the deuterated internal standard, rac Indapamide-d3, is critical for achieving high accuracy and precision. We will delve into supporting experimental data and methodologies to offer a clear perspective on its performance.

Quantitative Precision: Inter-day and Intra-day Variability

The precision of an analytical method is its ability to produce consistent results for a given sample under the same experimental conditions over a short period (intra-day) and on different days (inter-day). This is typically expressed as the relative standard deviation (%RSD). The use of a stable isotope-labeled internal standard like this compound is a standard practice in mass spectrometry-based bioanalysis to correct for variations in sample preparation and instrument response, thereby significantly improving the precision of the measurement of the parent drug, Indapamide.

While specific precision data for this compound itself is not the primary focus (as it serves as an internal standard), the precision of the method for quantifying Indapamide using this internal standard is the key performance metric. Below is a summary of precision data from a validated RP-HPLC method for the determination of Indapamide in bulk and tablet dosage forms.

Precision TypeConcentration (µg/mL)% RSD
Intra-day100.4404
Inter-day100.5588

This data demonstrates a high degree of precision for the analytical method, with %RSD values well below the generally accepted limit of 15% for bioanalytical methods.

Experimental Protocol: A Look into the Methodology

The precision data presented above was obtained using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following is a detailed description of the experimental protocol.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 40:50:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.

Standard Solution Preparation:

A stock solution of Indapamide was prepared, and from this, working standard solutions of known concentrations were made by serial dilution.

Precision Assessment:

  • Intra-day Precision (Repeatability): The precision of the method was determined by analyzing a standard solution of Indapamide (10 µg/mL) six times on the same day under the same experimental conditions. The %RSD was then calculated.

  • Inter-day Precision (Intermediate Precision): The inter-day precision was assessed by analyzing the same standard solution of Indapamide (10 µg/mL) on three different days. The %RSD was calculated from the results obtained over the three days.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow for precision assessment and the signaling pathway of Indapamide's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_intra Intra-day Precision cluster_inter Inter-day Precision stock Stock Solution of Indapamide working Working Standard (10 µg/mL) stock->working Dilution hplc RP-HPLC Analysis working->hplc Injection intra_day 6 Injections on Day 1 Calculate %RSD hplc->intra_day:f0 inter_day 6 Injections on Day 1, 2, & 3 Calculate %RSD hplc->inter_day:f0

Experimental workflow for precision assessment.

Indapamide is a thiazide-like diuretic that primarily acts on the kidneys to lower blood pressure.[1][2][3] Its mechanism involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[1][4] This inhibition leads to a decrease in sodium reabsorption, resulting in increased excretion of sodium and water.

indapamide_pathway indapamide Indapamide ncc Na+/Cl- Cotransporter (in Distal Convoluted Tubule) indapamide->ncc Inhibits na_reabsorption Decreased Na+ Reabsorption ncc->na_reabsorption Leads to diuresis Increased Diuresis (Na+ and Water Excretion) na_reabsorption->diuresis blood_volume Decreased Blood Volume diuresis->blood_volume blood_pressure Decreased Blood Pressure blood_volume->blood_pressure

Signaling pathway of Indapamide's diuretic action.

Alternative Analytical Methods

While RP-HPLC with UV detection is a robust and widely used method, other techniques are also employed for the determination of Indapamide in various matrices. These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity, making it particularly suitable for bioanalysis in complex matrices like plasma and urine. LC-MS is often the method of choice for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that can be used for the quantification of Indapamide. It offers the advantage of analyzing multiple samples simultaneously, which can be cost-effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Indapamide, although it may require derivatization to improve the volatility of the analyte.

The choice of analytical method depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the specific goals of the analysis. For high-throughput bioanalysis requiring the utmost precision and accuracy, LC-MS with a deuterated internal standard like this compound remains the gold standard.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Indapamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the diuretic drug Indapamide, the selection of an appropriate internal standard (IS) is critical for achieving accurate, precise, and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.

This guide provides an objective comparison of Indapamide-d3, a deuterated internal standard, with other commonly employed non-deuterated internal standards: zolpidem tartarate, glimepiride, and propylparaben. The comparison is based on their performance in validated bioanalytical methods, with supporting experimental data and detailed protocols.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as Indapamide-d3, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. This structural similarity generally leads to better tracking during sample preparation and co-elution during chromatography, providing more effective compensation for matrix effects and other sources of variability.

Non-deuterated internal standards, which are structurally similar but not identical to the analyte, can also be effective but may exhibit different extraction recoveries, chromatographic retention times, and ionization responses. This can potentially lead to less accurate correction for analytical variability.

The following table summarizes the performance characteristics of Indapamide-d3 and other internal standards based on data from published LC-MS/MS methods for Indapamide quantification.

Table 1: Performance Data of Internal Standards for Indapamide Analysis

ParameterIndapamide-d3[1]Zolpidem Tartrate[2]Glimepiride[3]Propylparaben[4]
Linearity Range (ng/mL) 0.25 - 501 - 500.5 - 800.50 - 50
Correlation Coefficient (r²) > 0.990.9987> 0.9991Not Specified
Recovery (%) > 80Not Specified93.2379.10
Intra-day Precision (% CV) Not SpecifiedNot Specified< 15Not Specified
Inter-day Precision (% CV) Not SpecifiedNot Specified< 15Not Specified
Intra-day Accuracy (%) Not SpecifiedNot SpecifiedWithin ±15Not Specified
Inter-day Accuracy (%) Not SpecifiedNot SpecifiedWithin ±15Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2510.50.50

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Method 1: Indapamide Analysis using Indapamide-d3 as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

    • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).

    • Flow Rate: 1 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • MRM Transitions:

      • Indapamide: m/z 364.0 → m/z 188.9

      • Indapamide-d3: m/z 367.0 → m/z 188.9

Method 2: Indapamide Analysis using Zolpidem Tartrate as Internal Standard
  • Sample Preparation: Automated solid-phase extraction.

  • Chromatographic Separation:

    • Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate (90:10, v/v).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MRM Transitions: Not explicitly stated in the abstract.

Method 3: Indapamide Analysis using Glimepiride as Internal Standard
  • Sample Preparation: Liquid-liquid extraction following hemolysis and deproteinization with ZnSO₄.

  • Chromatographic Separation: Details not provided in the abstract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Ion Turbo Ion Spray (TIS).

    • Acquisition Mode: Selective Reaction Monitoring (SRM).

Method 4: Indapamide Analysis using Propylparaben as Internal Standard
  • Sample Preparation: Solid-phase extraction.

  • Chromatographic Separation: Details not provided in the abstract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MRM Transitions: Not explicitly stated in the abstract.

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams outline the key steps in a typical bioanalytical workflow using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Whole Blood) Add_IS Add Internal Standard (Indapamide-d3 or other) Biological_Matrix->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Internal_Standard_Logic cluster_process Analytical Process cluster_output Instrument Response cluster_correction Correction & Quantification Analyte Indapamide Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard IS->Sample_Prep Chromatography Chromatography Sample_Prep->Chromatography Ionization Ionization Chromatography->Ionization Analyte_Response Analyte Signal Ionization->Analyte_Response IS_Response IS Signal Ionization->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Indapamide Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Indapamide, offering a framework for establishing method equivalency across different laboratories. Ensuring that analytical methods produce consistent and reliable results regardless of the testing site is critical for seamless drug development, multi-center clinical trials, and regulatory submissions. This document outlines the key performance characteristics of common Indapamide assays and presents a model workflow for conducting a successful inter-laboratory cross-validation study.

Comparative Performance of Indapamide Assays

A variety of analytical techniques are employed for the determination of Indapamide in pharmaceutical preparations and biological matrices. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are among the most prevalent due to their sensitivity and specificity.[1] The following tables summarize the performance parameters of representative methods, providing a baseline for comparison.

Table 1: Performance Characteristics of HPLC-UV Methods for Indapamide Quantification

ParameterMethod 1Method 2Method 3
Matrix Bulk and TabletsBulk and TabletsBulk and Tablets
Mobile Phase Acetonitrile:Methanol:Water (40:50:10 v/v/v)[2]Methanol:Phosphate Buffer pH 5.8 (60:40)[3]Buffer:Acetonitrile (60:40 v/v)
Column C18 (250x4.6mm, 5µm)Shiseido Capcell Pak C18 (250mm x 4.6mm, 5µm)Supelco RP C-18 (25cm x 4.6 mm, 5µm)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 242 nm241 nm240 nm
Linearity Range 10-60 µg/mL0.2-1.2 µg/mL10-100 µg/mL
Correlation (r²) 0.99950.999>0.999
LOD 0.52 µg/mL0.08 µg/mLNot Reported
LOQ 0.78 µg/mL0.03 µg/mLNot Reported
Accuracy (% Recovery) 98.16 – 100.12%99.50 - 100.67%Not Reported
Precision (%RSD) Intra-day: 0.44, Inter-day: 0.56Intra-day: 0.49-1.66, Inter-day: 0.88-1.62<2%

Table 2: Performance Characteristics of LC-MS/MS Methods for Indapamide Quantification

ParameterMethod 1Method 2Method 3
Matrix Human Whole BloodHuman Whole BloodHuman Plasma
Extraction Liquid-Liquid ExtractionAutomated Solid-Phase ExtractionLiquid-Liquid Extraction
Mobile Phase Methanol:5mM Ammonium Acetate with 1mM Formic Acid (60:40)Acetonitrile:2mM Ammonium Formate (90:10 v/v)Ammonium Acetate and Methanol
Column Synergi Polar RP-column (50 x 4.6 mm, 4 µm)Kinetex C18 (100 x 2.1 mm, 1.7 µm)Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)
Flow Rate 1.0 mL/minNot Specified0.3 mL/min
Detection (MS/MS) ESI NegativeESI PositiveESI Positive
Linearity Range 0.25-50 ng/mL1-50 ng/mL0.5-50 ng/mL
Correlation (r²) Not Reported0.9987Not Reported
LOD Not ReportedNot ReportedNot Reported
LOQ 0.25 ng/mL1 ng/mL0.5 ng/mL
Accuracy (% Recovery) >80%90.51-93.90%Within acceptable range
Precision PreciseNot SpecifiedWithin acceptable range

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical assay. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Indapamide analysis.

Protocol 1: RP-HPLC Method for Indapamide in Bulk and Tablet Dosage Form
  • Chromatographic Conditions:

    • Column: C18 (250mm x 4.6mm i.d., 5µm particle size).

    • Mobile Phase: A filtered and degassed mixture of Acetonitrile, Methanol, and Water in the ratio of 40:50:10 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 242 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Run Time: 10 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of Indapamide (e.g., 1000 µg/mL) by dissolving a known amount of Indapamide reference standard in the mobile phase.

    • Create a series of working standard solutions with concentrations ranging from 10-60 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Indapamide (e.g., 2.5 mg) and transfer it to a 100 mL volumetric flask.

    • Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

    • Filter the resulting solution through a 0.22 µm membrane filter.

    • Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • The retention time for Indapamide is approximately 3.233 minutes.

    • Quantify the amount of Indapamide in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Indapamide in Human Whole Blood
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

    • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Run Time: 3.0 minutes.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MS/MS Transitions: Indapamide: m/z 364.0 → m/z 188.9; Internal Standard (Indapamide-d3): m/z 367.0 → m/z 188.9.

  • Standard Solution Preparation:

    • Prepare stock solutions of Indapamide and the internal standard (IS), Indapamide-d3, in a suitable organic solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solutions.

    • Construct a calibration curve by spiking blank human whole blood with appropriate amounts of Indapamide to cover the concentration range of 0.25-50 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of whole blood sample, add the internal standard solution.

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

  • Analysis:

    • Inject the prepared samples and calibration standards.

    • Quantify Indapamide concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Inter-Laboratory Cross-Validation Workflow

A structured approach is essential for a successful cross-validation of an analytical method between two or more laboratories. The following workflow outlines the key stages, from initial planning to final assessment of method equivalency.

CrossValidationWorkflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_joint Joint Activities lab1_protocol 1. Method Development & Validation lab1_sop 2. Draft Standard Operating Procedure (SOP) lab1_protocol->lab1_sop lab1_transfer 3. Prepare Method Transfer Package lab1_sop->lab1_transfer lab2_review 4. Review SOP & Provide Feedback lab1_transfer->lab2_review protocol_dev A. Define Joint Validation Protocol lab1_transfer->protocol_dev lab2_familiarization 5. Analyst Training & Method Familiarization lab2_review->lab2_familiarization lab2_execution 6. Execute Validation Protocol lab2_familiarization->lab2_execution data_analysis C. Joint Data Review & Statistical Analysis lab2_execution->data_analysis sample_prep B. Prepare & Distribute Standardized Samples protocol_dev->sample_prep conclusion D. Assess Equivalency & Final Report data_analysis->conclusion

References

Indapamide vs. Hydrochlorothiazide: A Comparative Guide to Their Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two commonly prescribed diuretics, indapamide and hydrochlorothiazide (HCTZ). By presenting quantitative data from clinical trials, detailing experimental protocols, and illustrating the underlying signaling pathways, this document serves as a comprehensive resource for understanding the distinct metabolic profiles of these antihypertensive agents.

Executive Summary

While both indapamide and hydrochlorothiazide are effective diuretics for managing hypertension, their metabolic side effect profiles differ significantly. Clinical evidence consistently demonstrates that hydrochlorothiazide is associated with a higher risk of metabolic disturbances, including hyperglycemia, dyslipidemia, and hypokalemia. In contrast, indapamide is often described as "metabolically neutral," with a significantly lower propensity to adversely affect glucose and lipid metabolism. This difference is attributed, in part, to indapamide's unique antioxidant properties, which are not shared by hydrochlorothiazide.

Data Presentation: Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative data from head-to-head clinical trials comparing the metabolic effects of indapamide and hydrochlorothiazide.

Table 1: Effects on Glucose Metabolism

ParameterIndapamideHydrochlorothiazideStudy
Fasting Plasma Glucose No significant change[1][2]Significant increase (+12.2%)[2]Roush et al. (Meta-analysis)
HbA1c Higher (7.8 +/- 0.4%)Lower (7.2 +/- 0.3%)Krum et al.
Insulin Sensitivity No adverse effectAggravated insulin resistanceEriksson et al.[3]

*Note: In this particular study with diabetic hypertensive patients receiving ACE inhibitor therapy, indapamide was associated with a higher HbA1c. However, other studies on broader populations show indapamide to be metabolically neutral.[4]

Table 2: Effects on Lipid Metabolism

ParameterIndapamideHydrochlorothiazideStudy
Total Cholesterol No significant changeNo significant changeLeonetti et al., Poulter et al.
Triglycerides No significant changeSignificant increase (+15.3%)Akram et al.
HDL Cholesterol No significant changeNo significant changeLeonetti et al.
LDL Cholesterol No significant changeNo significant changeLeonetti et al.

Table 3: Effects on Serum Electrolytes

ParameterIndapamideHydrochlorothiazideStudy
Serum Potassium Decrease (-14.3%)Decrease (-13.7%)Poulter et al.
Serum Uric Acid Increase (+26.7%)Increase (+25.7%)Poulter et al.

Experimental Protocols

This section details the methodologies of key experiments cited in this guide, providing a framework for understanding the presented data.

Prospective, Randomized, Open-Label, Blinded Endpoint Crossover Study (Krum et al.)
  • Objective: To compare the metabolic responses to the addition of either hydrochlorothiazide or indapamide in diabetic hypertensive patients already receiving ACE inhibitor monotherapy.

  • Patient Population: 18 diabetic hypertensive patients stabilized on fosinopril 20 mg/day.

  • Experimental Design: Patients were randomized to receive either HCTZ 12.5 mg once daily or indapamide 2.5 mg once daily for an 8-week period. Following this, patients were crossed over to the alternate therapy for a further 8-week period.

  • Assessments: Blood pressure, heart rate, and metabolic parameters (including plasma potassium and HbA1c) were assessed at the end of each 8-week treatment period.

  • Workflow:

    G cluster_0 Experimental Workflow: Crossover Study start 18 Diabetic Hypertensive Patients on Fosinopril 20mg/day rand Randomization start->rand groupA Group A (n=9) Indapamide 2.5mg/day (8 weeks) rand->groupA groupB Group B (n=9) HCTZ 12.5mg/day (8 weeks) rand->groupB washout Crossover groupA->washout groupB->washout groupA2 Group A (n=9) HCTZ 12.5mg/day (8 weeks) washout->groupA2 groupB2 Group B (n=9) Indapamide 2.5mg/day (8 weeks) washout->groupB2 end Final Metabolic Assessment groupA2->end groupB2->end

    Crossover experimental design.

Systematic Review and Meta-Analysis (Roush et al.)
  • Objective: To conduct a head-to-head comparison of the antihypertensive potency and metabolic effects of hydrochlorothiazide versus indapamide and chlorthalidone.

  • Data Sources: A systematic review of 9,765 publications, from which 14 randomized trials involving 883 patients were identified.

  • Methodology: A random-effects meta-analysis was performed. To ensure fair comparison, the dose of the diuretic in each arm of the included studies was assigned to one of three dose levels.

  • Primary Outcomes: Change in systolic blood pressure and adverse metabolic effects, including changes in serum potassium.

Signaling Pathways and Mechanisms of Action

The differing metabolic effects of indapamide and hydrochlorothiazide can be attributed to their distinct molecular mechanisms.

Hydrochlorothiazide: Mechanisms of Metabolic Disturbance

Hydrochlorothiazide's adverse metabolic effects are multifactorial. A key mechanism involves the induction of hypokalemia, which impairs insulin secretion from pancreatic β-cells. Furthermore, recent evidence suggests that HCTZ may alter the gut microbiota, leading to increased intestinal permeability and elevated circulating levels of lipopolysaccharide (LPS). This, in turn, can activate Toll-like receptor 4 (TLR4) signaling in the liver, promoting inflammation and contributing to insulin resistance. HCTZ has also been shown to increase hepatic fat accumulation, further exacerbating insulin resistance.

G cluster_hctz Hydrochlorothiazide Signaling Pathway for Metabolic Disturbance cluster_kidney Kidney cluster_pancreas Pancreas cluster_gut Gut Microbiota cluster_liver Liver hctz Hydrochlorothiazide hypokalemia Hypokalemia hctz->hypokalemia lps Increased LPS hctz->lps hepatic_fat Increased Hepatic Fat hctz->hepatic_fat insulin_secretion Reduced Insulin Secretion hypokalemia->insulin_secretion hyperglycemia Hyperglycemia insulin_secretion->hyperglycemia tlr4 TLR4 Activation lps->tlr4 inflammation Inflammation tlr4->inflammation insulin_resistance Insulin Resistance inflammation->insulin_resistance hepatic_fat->insulin_resistance insulin_resistance->hyperglycemia

HCTZ's adverse metabolic pathways.
Indapamide: Mechanisms of Metabolic Neutrality

Indapamide's favorable metabolic profile is linked to its antioxidant properties. Both indapamide and its metabolite, 5-hydroxyindapamide, are potent scavengers of free radicals, such as superoxide anions and peroxyl radicals. This antioxidant activity may protect against oxidative stress, a key contributor to insulin resistance and endothelial dysfunction. By mitigating oxidative damage, indapamide may preserve normal glucose and lipid metabolism, even while exerting its diuretic and antihypertensive effects. Hydrochlorothiazide does not possess these antioxidant capabilities.

G cluster_indapamide Indapamide Signaling Pathway for Metabolic Neutrality indapamide Indapamide ros Reactive Oxygen Species (ROS) indapamide->ros Scavenges metabolic_neutrality Metabolic Neutrality indapamide->metabolic_neutrality oxidative_stress Oxidative Stress ros->oxidative_stress insulin_resistance Insulin Resistance oxidative_stress->insulin_resistance

Indapamide's antioxidant mechanism.

Conclusion

The available evidence strongly suggests that indapamide possesses a more favorable metabolic profile compared to hydrochlorothiazide. While both are effective antihypertensive agents, hydrochlorothiazide carries a greater risk of inducing hyperglycemia and dyslipidemia, potentially through mechanisms involving hypokalemia, gut microbiota alterations, and hepatic inflammation. Indapamide's metabolic neutrality appears to be, at least in part, a consequence of its intrinsic antioxidant properties, which are absent in hydrochlorothiazide. For researchers and drug development professionals, these differences are critical considerations in the development of new antihypertensive therapies and in the design of clinical trials for patient populations with or at risk for metabolic disorders.

References

A Comparative Analysis of Immediate-Release and Modified-Release Indapamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of immediate-release (IR) and modified-release (MR) formulations of Indapamide, a thiazide-like diuretic widely used in the management of hypertension. The following sections present a comprehensive overview of their pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, supported by experimental data from published studies.

Pharmacokinetic Profile: A Tale of Two Releases

The fundamental difference between the IR and MR formulations of Indapamide lies in their drug release characteristics, which significantly influence their pharmacokinetic profiles. The IR formulation is designed for rapid dissolution and absorption, leading to a swift onset of action. In contrast, the MR formulation utilizes a hydrophilic matrix system to ensure a gradual and sustained release of the active pharmaceutical ingredient over an extended period.[1]

A key pharmacokinetic study comparing a 2.5 mg IR formulation with a 1.5 mg MR formulation in healthy volunteers revealed distinct differences. Following a single oral administration, the MR formulation exhibited a lower dose-normalized maximum plasma concentration (Cmax) and a significantly longer time to reach Cmax (tmax) compared to the IR formulation.[2] Specifically, the tmax for the IR formulation is approximately 1-2 hours, while for the MR formulation, it is around 12 hours.[3] Despite these differences in the rate of absorption, the overall bioavailability, as measured by the area under the plasma concentration-time curve (AUC), was found to be the same for both formulations, indicating that an equivalent amount of the drug is absorbed from both dosage forms over time.[2]

After repeated administration, steady-state plasma concentrations were achieved by day 5 for both formulations. The MR formulation demonstrated a 4-fold lower peak-to-trough fluctuation in plasma concentration over a 24-hour period compared to the IR formulation.[2] This smoother pharmacokinetic profile of the MR formulation is a key characteristic that influences its clinical performance and safety.

Pharmacokinetic Parameter Immediate-Release (IR) Indapamide (2.5 mg) Modified-Release (MR) Indapamide (1.5 mg) Reference
Time to Peak Plasma Concentration (tmax) ~1-2 hours~12 hours
Peak Plasma Concentration (Cmax) Higher and more rapid peakLower and delayed peak
Area Under the Curve (AUC) Bioequivalent to MR formulationBioequivalent to IR formulation
Peak-to-Trough Fluctuation (at steady state) Higher4-fold lower than IR

Clinical Efficacy: Antihypertensive Effects

Both IR and MR Indapamide formulations have demonstrated significant efficacy in lowering blood pressure in patients with hypertension. Clinical trials have shown that the 1.5 mg MR formulation provides an antihypertensive effect equivalent to that of the 2.5 mg IR formulation over a 24-hour period.

In a cohort study comparing the two formulations, an intention-to-treat analysis found no significant difference in the risk of cardiovascular events or all-cause mortality between patients starting on MR or IR Indapamide. However, a per-protocol analysis of the same study suggested that sustained treatment with the MR preparation was associated with a lower risk of cardiovascular events compared to the IR preparation. This finding may be attributed to the more consistent blood pressure control provided by the smoother pharmacokinetic profile of the MR formulation.

Efficacy Outcome Immediate-Release (IR) Indapamide Modified-Release (MR) Indapamide Reference
24-hour Blood Pressure Control EffectiveEquivalent to 2.5 mg IR
Cardiovascular Events (Intention-to-Treat) Similar risk to MRSimilar risk to IR
Cardiovascular Events (Per-Protocol) Higher risk than sustained MR treatmentLower risk with sustained treatment

Safety Profile: The Advantage of a Smoother Release

A significant differentiating factor between the two formulations is their safety profile, particularly concerning electrolyte disturbances. The rapid absorption and higher peak plasma concentrations of the IR formulation are associated with a greater risk of hypokalemia (low potassium levels).

A large population-based study found that the immediate-release formulation was associated with a 1.41 times higher risk of hospitalization for severe hypokalemia compared to the sustained-release formulation. The risk of severe hypokalemia was also found to be higher in women and during the initial weeks and months of therapy. The sustained-release formulation, with its lower peak concentrations, mitigates this risk, offering a better safety profile in this regard.

Safety Parameter Immediate-Release (IR) Indapamide Modified-Release (MR) Indapamide Reference
Risk of Severe Hypokalemia 1.41 times higher risk of hospitalizationLower risk of hospitalization

Mechanism of Action: A Dual Approach

Indapamide exerts its antihypertensive effect through a dual mechanism of action. Primarily, it acts as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased excretion of sodium and water, which in turn reduces plasma volume and cardiac output.

Recent structural studies have revealed that Indapamide binds to an orthosteric site on the Na+-Cl− cotransporter, occluding the ion translocation pathway and arresting the transporter in an outward-open conformation.

Beyond its diuretic effect, Indapamide is also believed to have a direct vascular effect, although the exact mechanism is not fully elucidated. It is suggested that Indapamide may modulate calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent vasodilation.

Indapamide_Mechanism_of_Action cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vasculature Vascular Smooth Muscle Indapamide Indapamide NCC Na+/Cl- Cotransporter (NCC) Indapamide->NCC Inhibits Na_Reabsorption Decreased Na+ & Cl- Reabsorption Diuresis Increased Diuresis (Natriuresis) Na_Reabsorption->Diuresis Blood_Volume Reduced Plasma Volume & Cardiac Output Diuresis->Blood_Volume Blood_Pressure Reduced Blood Pressure Blood_Volume->Blood_Pressure Indapamide_Vascular Indapamide Ca_Channels Ca2+ Channels Indapamide_Vascular->Ca_Channels Modulates (?) Ca_Influx Decreased Intracellular Ca2+ Vasodilation Vasodilation Ca_Influx->Vasodilation Peripheral_Resistance Reduced Peripheral Resistance Vasodilation->Peripheral_Resistance Peripheral_Resistance->Blood_Pressure

Figure 1. Dual mechanism of action of Indapamide.

Experimental Protocols

In Vivo Pharmacokinetic Studies

A typical pharmacokinetic comparison study between IR and MR Indapamide formulations involves a randomized, double-blind, crossover design in healthy volunteers.

  • Study Design: A two-way crossover study where subjects receive a single dose of both the IR and MR formulations, with a washout period between administrations.

  • Dosing: For example, a single oral dose of 2.5 mg IR Indapamide and 1.5 mg MR Indapamide.

  • Blood Sampling: Venous blood samples are collected at predefined time points before and up to 120 hours after drug administration.

  • Bioanalysis: Plasma concentrations of Indapamide are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Key parameters including Cmax, tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacokinetic_Study_Workflow cluster_protocol Pharmacokinetic Study Protocol Recruitment Healthy Volunteer Recruitment Randomization Randomization to Treatment Sequence Recruitment->Randomization Period1 Period 1: Administer IR or MR Formulation Randomization->Period1 Sampling Serial Blood Sampling Period1->Sampling Washout Washout Period Period2 Period 2: Administer alternate Formulation Washout->Period2 Period2->Sampling Sampling->Washout After Period 1 Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis After Period 2 PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, tmax, AUC) Analysis->PK_Analysis Comparison Statistical Comparison of Formulations PK_Analysis->Comparison

Figure 2. Workflow for a comparative pharmacokinetic study.

In Vitro Dissolution Studies

In vitro dissolution testing is crucial for characterizing the release profile of MR formulations and ensuring batch-to-batch consistency.

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is typically used.

  • Dissolution Medium: A common medium is 900 mL of 0.05 M phosphate buffer at pH 6.8. For some methods, a two-stage dissolution in 0.1 M HCl followed by phosphate buffer may be employed to simulate gastrointestinal transit.

  • Apparatus Speed: A rotation speed of 100 rpm for the basket apparatus is specified in some protocols.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Quantification: The amount of dissolved Indapamide is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 242 nm).

  • HPLC System: A typical HPLC system would consist of a C18 or cyano column with a mobile phase such as a mixture of acetonitrile and a buffer solution.

Dissolution_Testing_Workflow cluster_dissolution In Vitro Dissolution Testing Protocol Tablet Place MR Tablet in Dissolution Apparatus Medium Add Dissolution Medium (e.g., pH 6.8 buffer) Tablet->Medium Run Start Dissolution Test (Controlled Temp & Speed) Medium->Run Sampling Withdraw Samples at Specified Time Points Run->Sampling Filtration Filter Samples Sampling->Filtration HPLC Inject into HPLC System Filtration->HPLC Quantification Quantify Indapamide Concentration HPLC->Quantification Profile Generate Dissolution Profile Quantification->Profile

Figure 3. General workflow for in vitro dissolution testing.

Conclusion

The modified-release formulation of Indapamide offers a distinct pharmacokinetic advantage over the immediate-release formulation, characterized by a smoother plasma concentration profile and lower peak-to-trough fluctuations. While both formulations demonstrate equivalent antihypertensive efficacy, the sustained-release properties of the MR formulation may contribute to more consistent 24-hour blood pressure control and a potentially lower risk of long-term cardiovascular events with sustained use. Furthermore, the MR formulation presents a superior safety profile with a significantly lower incidence of severe hypokalemia. These characteristics make the modified-release formulation a favorable option in the clinical management of hypertension, aligning with the therapeutic goal of achieving effective blood pressure reduction with optimal safety and tolerability. For drug development professionals, the formulation strategy of Indapamide MR serves as a successful example of optimizing a drug's therapeutic index through advanced drug delivery technology.

References

The Synergistic Efficacy of Indapamide in Combination Antihypertensive Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indapamide, a thiazide-like diuretic, has demonstrated significant antihypertensive efficacy, not only as a monotherapy but more notably as a powerful component of combination therapies for the management of hypertension. Its distinct pharmacological profile, which includes both diuretic and direct vascular effects, allows for synergistic blood pressure reduction when combined with other classes of antihypertensive agents.[1][2] This guide provides an objective comparison of Indapamide's performance in combination with other major antihypertensive drug classes, supported by experimental data from key clinical studies.

Indapamide's Dual Mechanism of Action

Indapamide's antihypertensive effect stems from two primary mechanisms:

  • Diuretic Action: It inhibits sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This reduction in plasma volume contributes to a decrease in blood pressure.[1][3]

  • Vascular Effects: Indapamide exerts a direct vasodilatory effect on arterial smooth muscle, reducing peripheral vascular resistance. This is thought to be mediated by a decrease in calcium influx into vascular smooth muscle cells.[2]

This dual action makes Indapamide an effective agent for lowering blood pressure and provides a strong rationale for its use in combination therapies.

cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vasculature Vascular Smooth Muscle Indapamide_K Indapamide Na_Reabsorption Sodium Reabsorption Indapamide_K->Na_Reabsorption Inhibits H2O_Excretion Increased Sodium and Water Excretion Blood_Pressure Blood Pressure Reduction H2O_Excretion->Blood_Pressure Contributes to Indapamide_V Indapamide Ca_Influx Calcium Influx Indapamide_V->Ca_Influx Decreases Vasodilation Vasodilation Vasodilation->Blood_Pressure Contributes to

Fig. 1: Dual mechanism of action of Indapamide.

Efficacy of Indapamide in Combination Therapy: A Comparative Analysis

Clinical evidence strongly supports the use of Indapamide in combination with other antihypertensive agents, often leading to greater blood pressure reductions than monotherapy and in some cases, improved tolerability.

Indapamide and Angiotensin-Converting Enzyme (ACE) Inhibitors

The combination of Indapamide with an ACE inhibitor is a particularly effective and widely used strategy in hypertension management. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and also decrease aldosterone secretion. This complements Indapamide's diuretic and vasodilatory effects.

A meta-analysis of 11 trials involving 5,936 patients with mild to moderate hypertension demonstrated that the fixed-dose combination of perindopril (an ACE inhibitor) and Indapamide was significantly more effective at reducing both systolic and diastolic blood pressure compared to placebo and other routine antihypertensive drugs. Another study directly comparing the fixed combination of perindopril/indapamide to enalapril (another ACE inhibitor) found that the combination therapy resulted in greater reductions in both systolic and diastolic blood pressure, as well as a more significant reduction in albumin excretion rate in patients with type 2 diabetes and microalbuminuria.

Table 1: Indapamide in Combination with ACE Inhibitors - Blood Pressure Reduction

Study/CombinationBaseline BP (mmHg)BP Reduction (mmHg) - CombinationBP Reduction (mmHg) - Comparator
Perindopril/Indapamide vs. PlaceboNot SpecifiedSBP: -9.03, DBP: -5.09Placebo
Perindopril/Indapamide vs. Routine AntihypertensivesNot SpecifiedSBP: -3.72, DBP: -1.71 (greater reduction)Routine Antihypertensives
Perindopril/Indapamide vs. EnalaprilNot SpecifiedSBP: -3.0, DBP: -1.5 (greater reduction)Enalapril
PRIMUS Study (Perindopril/Indapamide)164.6/95.8SBP: -27.9, DBP: -13.7Baseline
Indapamide and Angiotensin II Receptor Blockers (ARBs)

Similar to ACE inhibitors, ARBs block the renin-angiotensin system, but at the level of the angiotensin II receptor. The combination of Indapamide with an ARB provides a potent antihypertensive effect.

A study examining the addition of low-dose Indapamide (1 mg) to patients already on ARB monotherapy showed a significant reduction in both morning and evening home blood pressure. The study also suggested that the additional effect of Indapamide may be more pronounced when combined with ARBs compared to calcium channel blockers. Another trial comparing a triple combination of amlodipine/irbesartan/indapamide to a high-dose combination of amlodipine/irbesartan found similar efficacy in blood pressure reduction between the two groups.

Table 2: Indapamide in Combination with ARBs - Blood Pressure Reduction

Study/CombinationBaseline BP (mmHg)BP Reduction (mmHg) - CombinationComparator
Indapamide + ARBMorning: 147/87, Evening: 138/79Morning: to 135/81, Evening: to 126/73ARB Monotherapy
Amlodipine/Irbesartan/Indapamide153.9/82.1SBP: -21.6, DBP: -8.8Amlodipine/Irbesartan (high dose)
Indapamide and Calcium Channel Blockers (CCBs)

CCBs reduce blood pressure by blocking the entry of calcium into vascular smooth muscle cells, leading to vasodilation. The combination with Indapamide's diuretic and complementary vasodilatory actions offers an effective treatment option.

A 12-week, double-blind, randomized controlled trial assessed a single-pill combination of Indapamide sustained-release and amlodipine. This combination demonstrated a significant decrease in office systolic and diastolic blood pressure, comparable to an amlodipine/valsartan combination. The EFFICIENT study further confirmed the high efficacy of a fixed combination of Indapamide and amlodipine, with nearly 90% of patients achieving their target blood pressure by the third month of treatment.

Table 3: Indapamide in Combination with CCBs - Blood pressure Reduction

Study/CombinationBaseline BP (mmHg)BP Reduction (mmHg) - CombinationComparator
Indapamide SR/Amlodipine160/92SBP: -21, DBP: -8Amlodipine/Valsartan
EFFICIENT Study (Indapamide/Amlodipine)Not Specified89.81% achieved target BP by 3 monthsBaseline
Indapamide and Beta-Blockers

Beta-blockers lower blood pressure primarily by decreasing cardiac output and inhibiting the release of renin. The addition of Indapamide to a beta-blocker regimen can provide further blood pressure control in patients who do not respond adequately to monotherapy.

A double-blind, placebo-controlled, cross-over study evaluated the efficacy of adding 2.5 mg of Indapamide to patients failing to respond to oxprenolol alone. The addition of Indapamide resulted in an average reduction of supine blood pressure by 18.5/10 mmHg and standing blood pressure by 19.6/8.9 mmHg.

Table 4: Indapamide in Combination with Beta-Blockers - Blood Pressure Reduction

Study/CombinationBaseline BP (mmHg)BP Reduction (mmHg) - CombinationComparator
Indapamide + OxprenololNot SpecifiedSupine SBP/DBP: -18.5/-10, Standing SBP/DBP: -19.6/-8.9Oxprenolol Monotherapy

Experimental Protocols of Key Studies

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for some of the key studies cited.

Study: Efficacy of a new single-pill combination of a thiazide-like diuretic and a calcium channel blocker (indapamide sustained release/amlodipine) in essential hypertension
  • Study Design: 12-week, international, double-blind, randomized, controlled trial.

  • Patient Population: Patients with essential hypertension (Systolic Blood Pressure [SBP] 150-180 mmHg and/or Diastolic Blood Pressure [DBP] < 110 mmHg).

  • Methodology: Following a 4-week run-in period on amlodipine 5 mg, patients were randomized to either a single-pill combination of Indapamide 1.5 mg sustained release/amlodipine 5 mg or amlodipine 5 mg/valsartan 80 mg. A conditional uptitration of the dose was performed at week 6. Office blood pressure was assessed at baseline, week 6, and week 12. Ambulatory and home blood pressure monitoring were conducted at baseline and week 12.

  • Primary Endpoint: Change in office SBP and DBP from baseline to week 12.

Start Patient Recruitment (Essential Hypertension) Run_in 4-week Run-in (Amlodipine 5mg) Start->Run_in Randomization Randomization Run_in->Randomization Group_A Indapamide SR 1.5mg/ Amlodipine 5mg SPC Randomization->Group_A Group_B Amlodipine 5mg/ Valsartan 80mg SPC Randomization->Group_B Uptitration Conditional Uptitration (Week 6) Group_A->Uptitration Group_B->Uptitration Follow_up 12-week Follow-up Uptitration->Follow_up Endpoint Final BP Assessment (Office, ABPM, HBPM) Follow_up->Endpoint

Fig. 2: Experimental workflow of the Indapamide SR/Amlodipine trial.
Study: The efficacy of indapamide in hypertensive patients failing to respond to a beta-blocker alone

  • Study Design: Double-blind, placebo-controlled, cross-over study.

  • Patient Population: 24 hypertensive patients who did not respond to oxprenolol monotherapy.

  • Methodology: Patients received either 2.5 mg of Indapamide or a placebo in addition to their ongoing oxprenolol treatment for a specified period. After a washout period, they were crossed over to the other treatment. Blood pressure was measured in the supine and standing positions. A subset of 6 patients also underwent 15-hour ambulatory blood pressure monitoring.

  • Primary Endpoint: Change in supine and standing blood pressure.

Start Patient Recruitment (Uncontrolled on Oxprenolol) Period1 Treatment Period 1 (Indapamide 2.5mg or Placebo) Start->Period1 Washout Washout Period Period1->Washout Period2 Treatment Period 2 (Crossover to other treatment) Washout->Period2 Endpoint BP Assessment (Supine, Standing, ABPM) Period2->Endpoint

Fig. 3: Cross-over study design for Indapamide and a beta-blocker.

Signaling Pathways in Combination Therapy

The enhanced efficacy of Indapamide in combination therapies can be attributed to the targeting of different, yet complementary, physiological pathways involved in blood pressure regulation.

RAAS Renin-Angiotensin- Aldosterone System (RAAS) Angiotensin_II Angiotensin II RAAS->Angiotensin_II ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->RAAS Inhibit ARBs ARBs ARBs->Angiotensin_II Block Receptor Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Blood_Pressure Blood Pressure Reduction Vasoconstriction->Blood_Pressure Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Indapamide Indapamide Diuresis Diuresis Indapamide->Diuresis Vascular_Effects Direct Vascular Effects Indapamide->Vascular_Effects Diuresis->Blood_Pressure Vascular_Effects->Blood_Pressure CCBs Calcium Channel Blockers Ca_Influx_Vasc Vascular Calcium Influx CCBs->Ca_Influx_Vasc Block Vasodilation_CCB Vasodilation Vasodilation_CCB->Blood_Pressure Beta_Blockers Beta-Blockers Cardiac_Output Cardiac Output Beta_Blockers->Cardiac_Output Decrease Renin_Release Renin Release Beta_Blockers->Renin_Release Decrease Cardiac_Output->Blood_Pressure Renin_Release->RAAS

Fig. 4: Interacting signaling pathways in combination antihypertensive therapy.

Conclusion

The available evidence strongly supports the efficacy of Indapamide in combination with other antihypertensive agents, including ACE inhibitors, ARBs, CCBs, and beta-blockers. These combinations often result in superior blood pressure control compared to monotherapy, by targeting multiple physiological pathways involved in blood pressure regulation. The choice of combination therapy should be individualized based on patient characteristics, comorbidities, and tolerability. The use of fixed-dose combinations may also improve patient adherence to treatment. Further research and well-designed clinical trials will continue to refine our understanding of the optimal use of Indapamide in the comprehensive management of hypertension.

References

Assessing the Metabolic Neutrality of Indapamide SR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an antihypertensive agent often involves considerations beyond its primary efficacy in blood pressure reduction. Metabolic side effects, particularly concerning glucose and lipid homeostasis, are a critical factor in the long-term management of hypertension, especially in patients with or at risk of metabolic disorders. This guide provides an objective comparison of the metabolic profile of Indapamide Sustained Release (SR) with other diuretics, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

Indapamide SR, a thiazide-like diuretic, has demonstrated a favorable metabolic profile compared to conventional thiazide diuretics like hydrochlorothiazide (HCTZ). Clinical evidence from numerous studies, including randomized controlled trials and meta-analyses, indicates that Indapamide SR at a dose of 1.5 mg/day exerts a neutral effect on both glucose and lipid metabolism. This metabolic neutrality is a key differentiator, positioning Indapamide SR as a potentially safer option for hypertensive patients with metabolic comorbidities.

Comparative Analysis of Metabolic Effects

The following tables summarize the quantitative data from key clinical trials comparing the metabolic effects of Indapamide SR and other diuretics.

Table 1: Effects on Glucose Metabolism

Study/AnalysisDrug & DosagePatient PopulationDurationChange in Fasting GlucoseChange in HbA1c
Meta-analysis of 3 studies[1]Indapamide SR 1.5 mg/day1195 patients with mild-to-moderate hypertension2-12 monthsNo significant changeNot Reported
Kuo et al.[2]Indapamide SR 1.5 mg/day64 hypertensive patients with Type 2 Diabetes3 monthsNo significant changeNo significant change
Krum et al.[3]Indapamide 2.5 mg/day18 diabetic hypertensive patients on ACE inhibitor8 weeksNot Reported+0.6% (p<0.01 vs HCTZ)
Krum et al.[3]HCTZ 12.5 mg/day18 diabetic hypertensive patients on ACE inhibitor8 weeksNot ReportedNo significant change
O'Brien et al.[4]Indapamide 2.5 mg/day17 patients with essential hypertension3 monthsNo significant changeNot Reported
O'Brien et al.HCTZ 50 mg/day17 patients with essential hypertension3 monthsNo significant changeNot Reported

Table 2: Effects on Lipid Metabolism

Study/AnalysisDrug & DosagePatient PopulationDurationChange in Total CholesterolChange in TriglyceridesChange in HDL-CChange in LDL-C
Meta-analysis of 3 studiesIndapamide SR 1.5 mg/day1195 patients with mild-to-moderate hypertension2-12 monthsNo significant changeNo significant changeNo significant changeNo significant change
Kuo et al.Indapamide SR 1.5 mg/day64 hypertensive patients with Type 2 Diabetes3 monthsNo significant changeNo significant changeNo significant changeNo significant change
O'Brien et al.Indapamide 2.5 mg/day17 patients with essential hypertension3 months+11.7%Not ReportedNot ReportedNot Reported
O'Brien et al.HCTZ 50 mg/day17 patients with essential hypertension3 months+11.1%Not ReportedNot ReportedNot Reported

Table 3: Effects on Other Metabolic Parameters

Study/AnalysisDrug & DosagePatient PopulationDurationChange in Serum PotassiumChange in Serum Uric Acid
Meta-analysis of 3 studiesIndapamide SR 1.5 mg/day1195 patients with mild-to-moderate hypertension2-12 monthsNot ReportedSlight increase (short-term), returned to baseline (long-term)
Kuo et al.Indapamide SR 1.5 mg/day64 hypertensive patients with Type 2 Diabetes3 monthsNo significant changeNo significant change
Krum et al.Indapamide 2.5 mg/day18 diabetic hypertensive patients on ACE inhibitor8 weeks-0.2 mmol/L (p<0.01 vs HCTZ)Not Reported
Krum et al.HCTZ 12.5 mg/day18 diabetic hypertensive patients on ACE inhibitor8 weeksNo significant changeNot Reported
O'Brien et al.Indapamide 2.5 mg/day17 patients with essential hypertension3 months-14.3%+26.7%
O'Brien et al.HCTZ 50 mg/day17 patients with essential hypertension3 months-13.7%+25.7%
Roush et al. (Meta-analysis)Indapamide vs. HCTZ14 randomized trials (883 patients)VariedNo detectable differenceNo detectable difference

Experimental Protocols

This section details the methodologies of key comparative studies.

1. Study by Krum et al. (2003)

  • Study Design: A prospective, randomized, open-label, blinded-endpoint crossover study.

  • Patient Population: 18 diabetic hypertensive patients already stabilized on fosinopril (an ACE inhibitor) 20 mg/day.

  • Intervention: Patients were randomized to receive either hydrochlorothiazide (HCTZ) 12.5 mg once daily or indapamide 2.5 mg once daily for 8 weeks. After the initial 8-week period, patients were crossed over to the alternate therapy for another 8 weeks.

  • Metabolic Assessments: Blood pressure, heart rate, and metabolic parameters were assessed at the end of each 8-week treatment period.

  • Key Inclusion Criteria: Diagnosed with type 2 diabetes and hypertension, stabilized on ACE inhibitor therapy.

  • Key Exclusion Criteria: Not explicitly detailed in the abstract, but typically would include severe renal impairment, secondary hypertension, and contraindications to either study drug.

2. Study by O'Brien et al. (1986)

  • Study Design: A randomized, placebo-controlled, double-blind, crossover study.

  • Patient Population: 17 patients with uncomplicated essential hypertension.

  • Intervention: The study included a 2-month lead-in placebo period, followed by two 3-month active drug phases (indapamide 2.5 mg daily or HCTZ 50 mg daily) separated by a 2-month placebo washout period.

  • Metabolic Assessments: Serum potassium, uric acid, and cholesterol were measured.

  • Key Inclusion Criteria: Patients aged 34-66 years with uncomplicated essential hypertension.

  • Key Exclusion Criteria: Not explicitly detailed in the abstract.

3. Biochemical Analysis Methods

In most clinical trials, standard laboratory procedures are employed for biochemical analyses.

  • Glucose: Typically measured using an enzymatic (e.g., glucose oxidase) colorimetric or electrochemical method.

  • Lipids (Total Cholesterol, HDL, LDL, Triglycerides): Standard enzymatic colorimetric methods are commonly used.

  • Uric Acid: Often determined by an enzymatic method (uricase) or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanistic Insights

The metabolic neutrality of Indapamide SR appears to be rooted in its distinct cellular and molecular actions compared to other thiazide diuretics.

Thiazide-Induced Metabolic Disturbances

Conventional thiazide diuretics like HCTZ can negatively impact glucose and lipid metabolism through several proposed mechanisms. These include the induction of hypokalemia, which can impair insulin secretion, and activation of the renin-angiotensin-aldosterone system (RAAS), which is linked to insulin resistance.

Thiazide Thiazide Diuretics (e.g., HCTZ) Hypokalemia Hypokalemia Thiazide->Hypokalemia RAAS RAAS Activation Thiazide->RAAS Insulin_Secretion ↓ Insulin Secretion Hypokalemia->Insulin_Secretion Insulin_Resistance ↑ Insulin Resistance RAAS->Insulin_Resistance Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia Insulin_Resistance->Hyperglycemia

Caption: Proposed mechanism of thiazide-induced hyperglycemia.

Metabolic Neutrality of Indapamide SR

Recent research suggests that indapamide possesses unique properties that contribute to its metabolic neutrality. A study in type 2 diabetic rats demonstrated that indapamide treatment increased the expression of Insulin Receptor Substrate 1 (IRS1), a key molecule in the insulin signaling pathway. Furthermore, indapamide was shown to modulate the adiponectin/NLRP3/PPARγ crosstalk, which plays a crucial role in inflammation and insulin sensitivity.

Indapamide Indapamide SR IRS1 ↑ IRS1 Expression Indapamide->IRS1 Adiponectin Modulation of Adiponectin/NLRP3/PPARγ Indapamide->Adiponectin Insulin_Signaling Improved Insulin Signaling IRS1->Insulin_Signaling Anti_inflammatory Anti-inflammatory Effects Adiponectin->Anti_inflammatory Metabolic_Neutrality Metabolic Neutrality Insulin_Signaling->Metabolic_Neutrality Anti_inflammatory->Metabolic_Neutrality

Caption: Cellular mechanisms of Indapamide's metabolic neutrality.

Experimental Workflow for Assessing Metabolic Neutrality

A typical clinical trial to assess the metabolic neutrality of a diuretic would follow the workflow outlined below.

cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Metabolic Measurements (Glucose, Lipids, Uric Acid, etc.) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration Drug Administration (Indapamide SR vs. Comparator) Randomization->Drug_Administration Monitoring Regular Monitoring (Adverse Events, Vitals) Drug_Administration->Monitoring Endpoint_Measurements Endpoint Metabolic Measurements Monitoring->Endpoint_Measurements Data_Analysis Statistical Data Analysis Endpoint_Measurements->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

References

Safety Operating Guide

Navigating the Disposal of rac Indapamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of rac Indapamide-d3, ensuring compliance with safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound, like its non-deuterated counterpart, is a potent pharmaceutical agent.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In case of accidental exposure, adhere to the following first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

II. Waste Classification and Segregation

This compound should be classified and handled as hazardous chemical waste. Proper segregation is crucial to prevent unintended reactions and to ensure compliant disposal.

  • Waste Characterization: Due to its pharmaceutical nature, this compound waste is considered hazardous. It should not be disposed of in standard laboratory trash or down the drain.

  • Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container. Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

III. Proper Disposal Procedures

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound from a research laboratory setting.

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals present in the waste mixture.

Step 2: Waste Accumulation

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Keep the waste container closed at all times except when adding waste.

Step 3: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and the date of accumulation.

Step 4: Request for Disposal

  • Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or the contracted hazardous waste disposal service.

Disposal of Empty Containers:

  • A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[2] The rinseate should be collected in a designated hazardous waste container.[3]

  • After thorough rinsing, deface the original label on the container before disposing of it as regular trash or recycling, in accordance with institutional policies.

IV. Quantitative Data

No specific quantitative limits for the disposal of this compound are publicly available. Disposal regulations are based on the classification of the material as hazardous pharmaceutical waste. All quantities should be disposed of as hazardous waste.

ParameterGuidelineSource
Waste Classification Hazardous Pharmaceutical WasteGeneral EPA Guidelines
Sewer Disposal Prohibited
Solid Waste (Trash) Disposal Prohibited for non-decontaminated material

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: Generation of this compound Waste cluster_1 Waste Handling and Accumulation cluster_2 Final Disposal cluster_3 Empty Container Disposal start This compound Waste Generated A Wear Appropriate PPE start->A B Select & Label Hazardous Waste Container A->B C Place Waste in Designated Container B->C D Store in Satellite Accumulation Area (SAA) C->D H Decontaminate Empty Container (Triple Rinse) C->H E Container Full or Disposal Needed? D->E E->D No F Request Waste Pickup from EHS E->F Yes G EHS Collects and Disposes of Waste Compliantly F->G I Collect Rinseate as Hazardous Waste H->I J Deface Label & Dispose of Clean Container H->J I->C

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling rac Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Indapamide is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation.[5] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

ProcedureRequired PPE
Receiving and Storage - Safety glasses- Nitrile gloves
Weighing and Aliquoting (Solid) - Chemical safety goggles- Face shield (if splash hazard exists)- Nitrile or neoprene gloves- Lab coat or disposable gown- Dust mask or respirator (in the absence of a fume hood)
Solution Preparation and Handling - Chemical safety goggles- Face shield- Nitrile or neoprene gloves- Lab coat or disposable gown
Spill Cleanup (Solid or Liquid) - Chemical safety goggles- Face shield- Chemical-resistant gloves (nitrile or neoprene)- Disposable gown or coveralls- Dust respirator (for solids)- Self-contained breathing apparatus (for large spills)
Waste Disposal - Chemical safety goggles- Nitrile or neoprene gloves- Lab coat

Note: Always consult your institution's specific safety guidelines and the glove manufacturer's chemical resistance data.

Operational Plan: From Receipt to Disposal

A systematic approach to handling rac Indapamide-d3 is crucial for minimizing risk.

Experimental Protocol: Step-by-Step Handling Procedure

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the label correctly identifies the compound as "this compound" and includes the correct CAS number (1217052-38-4).

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Some suppliers recommend storage at -20°C under an inert atmosphere.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Handling (Weighing and Solution Preparation):

    • All manipulations of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

    • Before handling, don the appropriate PPE as outlined in Table 1.

    • To weigh the compound, use a tared, sealed container to minimize exposure.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing. This compound is soluble in DMSO and Methanol (slightly).

  • Spill Response:

    • Small Spill (Solid): Carefully sweep the material to avoid generating dust. Place the spilled solid into a labeled, sealed container for waste disposal. Clean the contaminated surface with an appropriate solvent and then with soap and water.

    • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a labeled, sealed container for waste disposal.

    • Large Spill: Evacuate the area immediately. Follow your institution's emergency spill response procedures. A self-contained breathing apparatus should be used to avoid inhalation.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Place contaminated items (e.g., weighing papers, gloves, pipette tips) into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

A Receiving B Inspection A->B Visually Inspect C Storage (-20°C Recommended) B->C Store Appropriately D Handling in Fume Hood C->D E Weighing D->E F Solution Preparation D->F L Spill? D->L E->F Use Weighed Compound G Experimentation F->G H Waste Collection G->H I Solid Waste H->I J Liquid Waste H->J K Disposal via EHS I->K J->K L->G No M Spill Response L->M Yes M->H

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.